PROTAC TYK2 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H41N13O7 |
|---|---|
Molecular Weight |
815.8 g/mol |
IUPAC Name |
6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-2-pyridinyl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49) |
InChI Key |
BNTMVRWLSZXCGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to PROTAC TYK2 Degrader-1: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of PROTAC TYK2 degrader-1, a potent and selective degrader of Tyrosine Kinase 2 (TYK2). This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are interested in the development of targeted protein degraders.
Introduction to TYK2 and Targeted Protein Degradation
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3] These signaling cascades are integral to the immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6]
This compound: Structure and Properties
This compound, also referred to as PROTAC TYK2 degradation agent-1, is a highly potent and selective degrader of TYK2.[8]
Chemical Structure:
The chemical structure of this compound is presented below. It is comprised of a TYK2-binding moiety, a linker, and a cereblon (CRBN) E3 ligase-recruiting ligand (a thalidomide derivative).
Image of the chemical structure of this compound would be placed here.
Chemical Information:
| Property | Value |
| IUPAC Name | 6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-2-pyridinyl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
| Molecular Formula | C40H41N13O7 |
| Molecular Weight | 815.8 g/mol |
| CAS Number | 2770470-20-5 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the TYK2 binder, the linker, and the E3 ligase ligand. While a detailed, step-by-step protocol for this specific molecule is not publicly available in the format of a whitepaper, the general principles of PROTAC synthesis can be applied. The synthesis would typically involve the preparation of three key building blocks:
-
TYK2 Ligand: A derivative of a known TYK2 inhibitor, such as deucravacitinib, functionalized with a suitable handle for linker attachment.
-
E3 Ligase Ligand: A derivative of thalidomide, also functionalized for linker conjugation.
-
Linker: A bifunctional molecule, often a polyethylene glycol (PEG) or alkyl chain of varying length, with reactive groups at both ends to connect the two ligands.
The final steps would involve the sequential coupling of these components, followed by purification and characterization. A general synthetic workflow is depicted below.
Biological Activity and Quantitative Data
This compound has been shown to be a highly effective and selective degrader of TYK2.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 14 nM | - | - | |
| Dmax | >60% | - | - |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Western Blotting for TYK2 Degradation
This protocol outlines the general steps for assessing the degradation of TYK2 in cells treated with this compound.
Materials:
-
Cell line expressing TYK2 (e.g., human T-cell lines)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TYK2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against TYK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the washing steps.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TYK2 signal to the loading control. Calculate the percentage of TYK2 degradation relative to the vehicle-treated control.
Signaling Pathways and Mechanism of Action
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[1][2][3]
PROTAC Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of TYK2.[5][6] The PROTAC molecule simultaneously binds to TYK2 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of TYK2. The resulting polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[5]
Conclusion
This compound is a powerful chemical tool for studying the biological functions of TYK2 and holds significant therapeutic potential for the treatment of autoimmune and inflammatory diseases. Its high potency and selectivity make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of its structure, synthesis, and biological activity to aid researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
The Advent of TYK2 Degraders: A Technical Guide to Eliminating a Key Inflammatory Mediator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key inflammatory cytokines.[1][2] Its role in pathways driven by interleukin (IL)-12, IL-23, and Type I interferons (IFNs) has established it as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[3][4][5]
Traditional therapeutic approaches have focused on the development of small-molecule inhibitors that block the kinase activity of TYK2.[6] While clinically successful, as exemplified by the allosteric inhibitor deucravacitinib, these agents only modulate the enzyme's catalytic function.[7] They do not address the kinase-independent scaffolding function of TYK2, which is also implicated in pro-inflammatory signaling and cytokine receptor stability.[7] Furthermore, achieving high selectivity for TYK2 over other highly homologous JAK family members (JAK1, JAK2, JAK3) with active site inhibitors has been a significant challenge, raising concerns about potential off-target effects and associated adverse events.[7][8]
Targeted protein degradation (TPD) has emerged as a powerful new therapeutic modality that offers a distinct and potentially superior approach.[9] Technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to selectively eliminate a target protein entirely, rather than just inhibiting its function.[10][11] By inducing the degradation of TYK2, this strategy aims to abolish both its catalytic and non-catalytic scaffolding functions, potentially leading to a more profound and durable therapeutic effect that recapitulates the biology of human TYK2 loss-of-function.[12] This guide provides a technical overview of the discovery, characterization, and core methodologies behind the development of potent and selective TYK2 degraders.
The TYK2 Signaling Pathway
TYK2 is an intracellular kinase that associates with the cytoplasmic domains of specific cytokine receptors.[4] It functions as a critical component of the JAK-STAT signaling pathway. This pathway is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its corresponding receptor, inducing receptor dimerization.[2][4] This brings the associated TYK2 and another JAK family member (typically JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[2][4]
The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.[4][13] Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of a multitude of genes involved in inflammation, immune cell differentiation, and proliferation.[1][4]
Caption: Canonical TYK2-mediated JAK-STAT signaling pathway.
Mechanism of Action: Targeted Degradation via PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein disposal.[10] A TYK2 PROTAC consists of three key components:
-
A ligand that binds to TYK2, often targeting the allosteric pseudokinase (JH2) domain for selectivity.[7][14]
-
A linker of optimized length and composition.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][14]
The PROTAC simultaneously binds to both TYK2 and the E3 ligase, forming a ternary complex.[10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the TYK2 protein. The poly-ubiquitinated TYK2 is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another TYK2 protein, acting in a catalytic manner.[11]
Caption: Mechanism of Action for a TYK2 PROTAC degrader.
Quantitative Data on Potent and Selective TYK2 Degraders
The discovery of TYK2 degraders involves extensive optimization of the target binder, linker, and E3 ligase ligand to achieve high potency, selectivity, and favorable drug-like properties. The tables below summarize key quantitative data for representative TYK2 degraders from recent literature.
Table 1: In Vitro Degradation Potency and Efficacy
| Compound ID | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
|---|---|---|---|---|---|
| 15t | CRBN | Jurkat | 0.42 | >95 | [7][15][16] |
| 5 | VHL | Jurkat | Moderate Activity | N/A | [14] |
| 37 | VHL | Jurkat | Potent Activity | N/A | [14] |
| KT-294 | Not Disclosed | Human Primary Cells | Picomolar | N/A | [12] |
| Exemplified PROTAC | Not Disclosed | OCI-Ly10, PBMC | ≤1 | N/A | [17] |
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.[18] Dₘₐₓ: The maximum percentage of protein degradation achievable.[18]
Table 2: Selectivity Profile of TYK2 Degraders
| Compound ID | Target Domain | Binding Selectivity (IC₅₀) | Cellular Selectivity | Citation |
|---|---|---|---|---|
| 15t | TYK2-JH2 | >80-fold vs. JAK1-JH2; >10,000 nM vs. JAK1/2/3 JH1 | No degradation of other JAKs observed. Did not inhibit JAK1/JAK2-dependent signaling. | [7] |
| 5 | TYK2-JH2 | N/A | No effect on JAK1, JAK2, or JAK3 protein levels in Jurkat cells. | [14] |
| KT-294 | TYK2 | Exquisitely selective. | Spares IL-10/IL-22 signaling (unlike some inhibitors). | [12] |
Selectivity is crucial to avoid adverse effects associated with the inhibition of other JAK family members.
Table 3: In Vivo Efficacy of a Lead TYK2 Degrader
| Compound ID | Animal Model | Dosing | Key Outcomes | Citation |
|---|
| 15t | Imiquimod-induced murine psoriasis model | 5 mg/kg, daily, intraperitoneal | - Significant reduction in Psoriasis Area and Severity Index (PASI) score.- Reduced expression of IL-17, IL-23, and IFN-α in serum and skin. |[7][16] |
Experimental Protocols and Workflows
The characterization of TYK2 degraders requires a suite of biochemical, cellular, and in vivo assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.
Caption: A typical experimental workflow for TYK2 degrader characterization.
Detailed Methodologies
1. Cellular TYK2 Degradation Assay (Western Blot)
-
Objective: To quantify the dose-dependent degradation of TYK2 protein.
-
Protocol:
-
Cell Culture: Culture human immune cells (e.g., Jurkat T cells, PBMCs) in appropriate media.
-
Compound Treatment: Seed cells in multi-well plates and treat with a serial dilution of the TYK2 degrader for a specified time (e.g., 10-24 hours).[7]
-
Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for TYK2. A housekeeping protein (e.g., β-actin, GAPDH) should be probed as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities using densitometry. Normalize TYK2 levels to the loading control and express as a percentage of the vehicle-treated control. Plot the data to determine DC₅₀ and Dₘₐₓ values.[19]
-
2. JH2 Binding Affinity Assay (HTRF)
-
Objective: To measure the binding affinity of the degrader to the TYK2 pseudokinase (JH2) domain and assess selectivity versus other JAK JH2 domains.[7]
-
Protocol:
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. It measures the displacement of a fluorophore-labeled probe from the target protein by the test compound.[20]
-
Reagents: Recombinant TYK2-JH2 protein, a fluorescently-labeled tracer that binds to the JH2 domain, and terbium-conjugated anti-tag antibody.
-
Procedure: In a microplate, incubate the TYK2-JH2 protein with the anti-tag antibody and varying concentrations of the test compound. Add the fluorescent tracer.
-
Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.
-
Analysis: The ratio of the two emission signals is calculated. A decrease in the HTRF signal indicates displacement of the tracer by the compound. Plot the signal against the compound concentration to calculate the IC₅₀ value.[7]
-
3. Downstream Signaling Inhibition Assay (pSTAT Flow Cytometry)
-
Objective: To confirm that TYK2 degradation leads to functional inhibition of downstream cytokine signaling.
-
Protocol:
-
Cell Treatment: Pre-treat human whole blood or isolated PBMCs with the TYK2 degrader for a sufficient duration to induce degradation.
-
Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine (e.g., IFN-α for pSTAT1, IL-12 for pSTAT4) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular antibody staining.
-
Staining: Stain cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT1-AF647).
-
Analysis: Analyze the cells using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is measured to quantify the level of signaling in response to the cytokine. A reduction in gMFI in degrader-treated cells indicates functional pathway inhibition.
-
4. In Vivo Psoriasis Model (Imiquimod-induced)
-
Objective: To evaluate the therapeutic efficacy of a TYK2 degrader in a relevant animal model of inflammatory skin disease.[7]
-
Protocol:
-
Model Induction: Topically apply imiquimod (IMQ) cream daily to the shaved back skin of mice (e.g., C57BL/6) for 6-7 consecutive days to induce a psoriasis-like skin inflammation.[7]
-
Compound Administration: Administer the TYK2 degrader or vehicle control to the mice via a relevant route (e.g., intraperitoneal, oral) daily throughout the IMQ treatment period.[7]
-
Efficacy Assessment:
-
Clinical Scoring: Monitor disease severity daily by scoring erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[7]
-
Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin tissue homogenates or serum using ELISA.[7]
-
-
Conclusion and Future Outlook
The development of potent and selective TYK2 degraders represents a significant advancement in the pursuit of novel therapies for autoimmune and inflammatory diseases. By eliminating the entire TYK2 protein, this approach overcomes the limitations of traditional inhibitors by ablating both the catalytic and critical scaffolding functions of the kinase. Early preclinical data for compounds like 15t and KT-294 demonstrate exceptional potency (sub-nanomolar to picomolar DC₅₀ values), high selectivity over other JAKs, and significant in vivo efficacy in disease models.[7][12]
Key advantages of TYK2 degradation include the potential for a more profound inhibition of TYK2-dependent pathways, particularly the Type I IFN pathway, which may be incompletely blocked by kinase inhibitors that do not disrupt the protein's scaffolding role.[12] This could translate to superior clinical efficacy in diseases with a strong IFN signature, such as lupus.
Challenges remain, particularly in optimizing the pharmacokinetic properties of these larger molecules to achieve good oral bioavailability.[7] However, the rapid progress in the field of targeted protein degradation is promising. As lead candidates like KT-294 advance towards clinical trials, the therapeutic potential of TYK2 degradation will be fully elucidated.[21] These innovative molecules hold the promise of delivering biologics-like efficacy in the convenience of an oral small molecule, potentially transforming the treatment landscape for patients with immune-mediated diseases.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. revvity.com [revvity.com]
- 5. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. kymeratx.com [kymeratx.com]
- 13. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
PROTAC TYK2 Degrader-1: An In-Depth Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Tyrosine Kinase 2 (TYK2) represent a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Unlike traditional small molecule inhibitors that only block the kinase activity of TYK2, PROTACs eliminate the entire protein, thereby ablating both its catalytic and scaffolding functions. This dual action leads to a more profound and sustained inhibition of downstream signaling pathways, particularly the IL-12, IL-23, and Type I Interferon (IFN) pathways, which are critical drivers of autoimmune pathology. This technical guide provides a comprehensive overview of the downstream signaling effects of a model PROTAC TYK2 degrader-1, with detailed data presentation, experimental protocols, and visual representations of the key molecular events.
Core Mechanism of Action
PROTAC TYK2 degraders are heterobifunctional molecules that consist of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The PROTAC facilitates the formation of a ternary complex between TYK2 and the E3 ligase, leading to the polyubiquitination of TYK2 and its subsequent degradation by the proteasome. This event-driven pharmacology results in a sub-stoichiometric, catalytic degradation of the target protein.
Downstream Signaling Pathways Affected
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of several key cytokines implicated in autoimmune diseases.[1][2] By degrading TYK2, PROTACs effectively block these signaling cascades at their origin.
IL-23/IL-17 and IL-12 Signaling Pathways
The IL-23 and IL-12 pathways are central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease.[3] TYK2, in partnership with other JAKs, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of the IL-23 and IL-12 receptors.[4] Degradation of TYK2 leads to a potent inhibition of STAT phosphorylation, thereby blocking the production of pro-inflammatory cytokines such as IL-17.[1][5]
Type I Interferon (IFN) Signaling Pathway
Type I IFNs are critical for antiviral responses but are also implicated in the pathology of diseases like systemic lupus erythematosus.[3] TYK2's scaffolding function is essential for the stability and signaling of the Type I IFN receptor (IFNAR).[1] Small molecule inhibitors that only target the kinase domain of TYK2 may not fully inhibit this pathway. In contrast, PROTAC-mediated degradation of TYK2 removes the entire protein, leading to a more complete blockade of Type I IFN signaling.[2][6]
Quantitative Data on Downstream Effects
The efficacy of PROTAC TYK2 degraders can be quantified by measuring their ability to degrade TYK2 and inhibit downstream signaling events.
| Parameter | Cell Line | Value | Description | Reference |
| TYK2 Degradation | ||||
| DC50 | Jurkat T-cells | 0.42 nM | Concentration for 50% maximal degradation of TYK2. | [1] |
| Dmax | Jurkat T-cells | >95% | Maximum percentage of TYK2 degradation. | [1] |
| Downstream Signaling Inhibition | ||||
| p-STAT4 IC50 (IL-12 stimulated) | Human PBMCs | 8.6 nM | Concentration for 50% inhibition of IL-12-induced STAT4 phosphorylation. | [1] |
| p-STAT3 IC50 (IL-6 stimulated) | Human PBMCs | >10,000 nM | Demonstrates selectivity over JAK1/2-dependent signaling. | [1] |
| IL-17A Reduction | Psoriatic Skin (in vivo) | 47-50% | Reduction in IL-17A levels after 16 weeks of treatment. | [5] |
| IL-19 Reduction | Psoriatic Skin (in vivo) | 72% | Reduction in IL-19 levels after 16 weeks of treatment. | [5] |
| Beta-defensin Reduction | Psoriatic Skin (in vivo) | 81-84% | Reduction in beta-defensin levels after 16 weeks of treatment. | [5] |
Experimental Protocols
Western Blotting for TYK2 Degradation
This protocol is used to quantify the extent of TYK2 protein degradation following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Jurkat T-cells are seeded at a density of 2 million cells per well in 6-well plates. Cells are treated with varying concentrations of the this compound or DMSO as a vehicle control for a specified time (e.g., 10 hours).[1]
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for TYK2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of TYK2 is normalized to the loading control.
Flow Cytometry for STAT Phosphorylation
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in primary human cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-treatment: PBMCs are pre-treated with various concentrations of the this compound for a specified duration (e.g., 2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine, such as IL-12 (for p-STAT4) or IFN-α (for p-STAT1), for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: The cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., PE-anti-p-STAT4) and cell surface markers to identify specific cell populations (e.g., FITC-anti-CD4 for T-helper cells).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells positive for the phosphorylated STAT protein within the target cell population.
Proteome-wide Selectivity Analysis
Label-free global protein quantitative proteomics can be performed to assess the selectivity of the PROTAC TYK2 degrader.[1]
Methodology:
-
Cell Treatment and Lysis: Jurkat cells are treated with the this compound or DMSO for a specified time (e.g., 4 hours). The cells are then lysed, and the proteins are extracted.
-
Protein Digestion: The protein extracts are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment groups. The abundance of each protein in the PROTAC-treated sample is compared to the DMSO control to identify proteins that are significantly up- or down-regulated.
Conclusion
PROTAC TYK2 degraders offer a novel and highly effective approach to targeting the TYK2 signaling axis in autoimmune and inflammatory diseases. By inducing the degradation of the entire TYK2 protein, these molecules abrogate both its catalytic and scaffolding functions, leading to a more complete and sustained inhibition of downstream signaling pathways compared to traditional inhibitors. The data and protocols presented in this guide provide a framework for the continued investigation and development of this promising class of therapeutics. The high potency, selectivity, and differentiated mechanism of action of PROTAC TYK2 degraders position them as potentially best-in-class therapies for a variety of immune-mediated disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 3. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 6. kymeratx.com [kymeratx.com]
The Role of TYK2 Degradation in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases is rapidly evolving, with a significant shift in focus towards targeted protein degradation. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a compelling target due to its central role in the signaling pathways of key pro-inflammatory cytokines. While TYK2 inhibitors have shown clinical efficacy, the development of TYK2 degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel and potentially more effective therapeutic strategy. This technical guide provides an in-depth exploration of the role of TYK2 degradation in preclinical autoimmune disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The Rationale for TYK2 Degradation in Autoimmunity
TYK2 is a crucial intracellular enzyme that mediates signaling for cytokines implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][2][3] These cytokines include type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[4][5][6] Dysregulation of these signaling pathways contributes to the chronic inflammation and immune dysregulation characteristic of autoimmune diseases.[3][7]
Targeted degradation of TYK2 protein offers several potential advantages over traditional inhibition:
-
Complete Target Inactivation: Degraders eliminate the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions. This is particularly relevant for TYK2, where its scaffolding function is implicated in pro-inflammatory signaling.[8][9]
-
Enhanced Selectivity: By leveraging the specificity of both the target binder and the E3 ligase recruiter, PROTACs can achieve high selectivity for TYK2 over other closely related JAK family members, potentially minimizing off-target effects.[8][10]
-
Prolonged Duration of Action: The event-driven, catalytic nature of PROTACs can lead to a sustained pharmacological effect that outlasts the pharmacokinetic profile of the degrader molecule itself.
Quantitative Analysis of TYK2 Degraders
The development of potent and selective TYK2 degraders has been a key focus of recent research. The following tables summarize the in vitro and in vivo efficacy of notable TYK2 degraders from preclinical studies.
Table 1: In Vitro Potency and Selectivity of TYK2 Degraders
| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | JAK Family Selectivity | Reference |
| 15t | CRBN | Jurkat | 0.42 | 95 | Selective for TYK2 over JAK1, JAK2, JAK3 | [8][11] |
| Degrader 5 | VHL | Jurkat | Moderate (not specified) | Not specified | Selective for TYK2 over JAK1, JAK2, JAK3 | [10][12] |
| Degrader 37 | VHL | Jurkat | More potent than Degrader 5 | Not specified | Selective for TYK2 over JAK1, JAK2, JAK3 | [10][12] |
| KT-294 | Not specified | Human primary cells | Potent (not specified) | Full degradation | Exquisitely selective for TYK2 | [9] |
DC50: Concentration required for 50% maximal degradation; Dmax: Maximum percentage of protein degradation.
Table 2: Functional Inhibition of TYK2-Mediated Signaling by Degraders
| Compound | Signaling Pathway | Cellular Context | IC50 (nM) | Reference |
| 15t | IFN-α-induced p-STAT1 | Jurkat cells | 6.7 | [8] |
| 15t | IL-12-induced p-STAT4 | CD4+ T-cells (PBMCs) | Not specified (potent inhibition) | [8] |
| 15t | IL-6-induced p-STAT3 (JAK1/2 dependent) | CD3+ T-cells (PBMCs) | > 10,000 | [8] |
| KT-294 | IL-12/IL-23 and IFN-α pathways | Human primary cells | Potent inhibition | [9] |
IC50: Concentration required for 50% inhibition of the signaling event.
Signaling Pathways and aegradation aorkflow
Visualizing the complex biological processes involved in TYK2 signaling and degradation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these key concepts.
TYK2 Signaling Pathways in Autoimmunity
Caption: TYK2 signaling in response to pro-inflammatory cytokines.
Mechanism of TYK2 Degradation by PROTACs
Caption: PROTAC-mediated degradation of TYK2 via the ubiquitin-proteasome system.
Experimental Workflow for Evaluating TYK2 Degraders
Caption: A typical experimental workflow for the preclinical evaluation of TYK2 degraders.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of TYK2 degraders.
Western Blot Analysis of TYK2 Degradation
Objective: To quantify the reduction in TYK2 protein levels in cells treated with a TYK2 degrader.
Materials:
-
Cell line (e.g., Jurkat T-cells)
-
TYK2 degrader and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for wet or semi-dry transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies:
-
Anti-TYK2 (e.g., Proteintech, 67411-1-lg)
-
Anti-JAK1, Anti-JAK2, Anti-JAK3 (for selectivity)
-
Loading control: Anti-GAPDH or Anti-β-actin
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the TYK2 degrader or vehicle control for the desired time course (e.g., 2-36 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TYK2 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the TYK2 signal to the loading control.
Proteasome-Dependent Degradation Assay
Objective: To confirm that the degradation of TYK2 is mediated by the proteasome.
Protocol:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for a specified time (e.g., 2-4 hours).[8]
-
Co-treatment: Add the TYK2 degrader to the pre-treated cells and incubate for the optimal degradation time determined previously.
-
Analysis: Harvest cell lysates and perform Western blot analysis for TYK2 protein levels as described in Protocol 4.1. A rescue of TYK2 protein levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.[8]
Flow Cytometry Analysis of STAT Phosphorylation
Objective: To assess the functional consequence of TYK2 degradation on downstream signaling by measuring the phosphorylation of STAT proteins.
Materials:
-
Human PBMCs or other relevant immune cells
-
TYK2 degrader and vehicle control
-
Cytokines for stimulation (e.g., IFN-α, IL-12)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies:
-
Cell surface markers (e.g., CD3, CD4)
-
Phospho-specific STAT antibodies (e.g., anti-p-STAT1, anti-p-STAT4)
-
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment: Isolate PBMCs and pre-treat with the TYK2 degrader or vehicle for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IFN-α or IL-12) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Staining: Stain the cells with a cocktail of antibodies for cell surface markers and intracellular phospho-STAT proteins.
-
Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated immune cell populations of interest.
Imiquimod-Induced Psoriasis Murine Model
Objective: To evaluate the in vivo efficacy of a TYK2 degrader in a preclinical model of psoriasis.
Materials:
-
Mice (e.g., C57BL/6)
-
Imiquimod cream (5%)
-
TYK2 degrader formulated for in vivo administration (e.g., intraperitoneal injection)
-
Calipers for measuring skin thickness
-
Reagents for histology (H&E staining) and immunohistochemistry (IHC)
-
Reagents for cytokine analysis (e.g., ELISA or multiplex assay)
Protocol:
-
Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-6 consecutive days.[8]
-
Treatment: Administer the TYK2 degrader or vehicle control to the mice daily, starting from the day of disease induction or after the onset of symptoms.[8]
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[8]
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Process skin samples for H&E staining to assess epidermal thickness and immune cell infiltration.
-
Immunohistochemistry: Perform IHC staining on skin sections to measure the levels of TYK2 and inflammatory markers.
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or other immunoassays.
-
Flow Cytometry: Isolate immune cells from the skin or spleen to analyze the frequency of pathogenic T cell subsets (e.g., Th17 cells).[8]
-
Conclusion and Future Directions
The targeted degradation of TYK2 represents a promising therapeutic strategy for a wide range of autoimmune diseases. The preclinical data for TYK2 degraders demonstrate their potential for superior efficacy and selectivity compared to traditional inhibitors. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel TYK2 degraders.
Future research in this area will likely focus on:
-
The development of orally bioavailable TYK2 degraders with optimized pharmacokinetic and pharmacodynamic properties.
-
The exploration of TYK2 degradation in a broader range of autoimmune disease models.
-
The investigation of potential resistance mechanisms to TYK2 degradation.
-
The long-term safety and efficacy of TYK2 degraders in preclinical and clinical settings.
As our understanding of the intricacies of targeted protein degradation deepens, TYK2 degraders are poised to become a cornerstone of next-generation therapies for autoimmune and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. imavita.com [imavita.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2023055901A2 - Methods for determining responsiveness to tyk2 inhibitors - Google Patents [patents.google.com]
- 9. kymeratx.com [kymeratx.com]
- 10. researchgate.net [researchgate.net]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC TYK2 Degrader-1 and its Modulation of the JAK-STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC TYK2 degrader-1, a novel therapeutic modality designed to selectively eliminate Tyrosine Kinase 2 (TYK2) protein, a key component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. This document details the mechanism of action, quantitative performance, and key experimental protocols for the evaluation of TYK2-targeting PROTACs, with a specific focus on the well-characterized and highly potent degrader, compound 15t .
Introduction to TYK2 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1] These signaling cascades are pivotal in regulating immune responses, and their aberrant activation is a hallmark of numerous autoimmune and inflammatory conditions.[1] TYK2 is specifically associated with the receptors for interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), making it a compelling therapeutic target.[1]
Upon cytokine binding to its receptor, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.
This compound: Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, TYK2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.
This compound facilitates the formation of a ternary complex between TYK2 and the E3 ligase. This proximity enables the E3 ligase to polyubiquitinate TYK2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional inhibitors that only block the protein's activity.
Below is a diagram illustrating the mechanism of action of a PROTAC TYK2 degrader.
Quantitative Data for TYK2 PROTAC Degrader (Compound 15t)
Compound 15t is a highly potent and selective TYK2 degrader that utilizes the Cereblon (CRBN) E3 ligase.[1] Its efficacy and selectivity have been extensively characterized and are summarized in the tables below.
Table 1: In Vitro Degradation Potency and Selectivity of Compound 15t
| Parameter | Cell Line | Value | Reference |
| DC50 (TYK2 Degradation) | Jurkat | 0.42 nM | [1] |
| Dmax (TYK2 Degradation) | Jurkat | >95% | [1] |
| Selectivity vs. JAK1 | Jurkat | Spared | [1] |
| Selectivity vs. JAK2 | Jurkat | Spared | [1] |
| Selectivity vs. JAK3 | Jurkat | Spared | [1] |
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Functional Inhibitory Activity of Compound 15t
| Assay | Cell Type | Pathway | IC50 | Reference |
| p-STAT4 Inhibition | PBMCs | IL-12 (TYK2-dependent) | 8.6 nM | [1] |
| p-STAT3 Inhibition | PBMCs | IL-6 (JAK1/JAK2-dependent) | >10,000 nM | [1] |
| p-STAT1 Inhibition | Jurkat | IFN-α (TYK2-dependent) | 6.7 nM | [1] |
-
IC50 : The concentration of the compound that inhibits the biological process by 50%.
-
p-STAT : Phosphorylated STAT.
Table 3: In Vivo Efficacy of Compound 15t in a Murine Psoriasis Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Compound 15t | 5 mg/kg, daily | Intraperitoneal | Significant reduction in PASI score | [1] |
| Vehicle | - | Intraperitoneal | No significant change in PASI score | [1] |
-
PASI : Psoriasis Area and Severity Index.
Table 4: Pharmacokinetic Properties of Compound 15t
| Parameter | Administration | Value | Reference |
| Oral Bioavailability | Oral (10 mg/kg) | Negligible | [1] |
| In Vivo Efficacy | Intraperitoneal | Demonstrated | [1] |
Experimental Protocols
Detailed methodologies for the evaluation of PROTAC TYK2 degraders are provided below.
Western Blot for TYK2 Degradation
This protocol is used to quantify the extent of TYK2 protein degradation in cells treated with a PROTAC degrader.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at a suitable density and allow them to adhere overnight. Treat cells with the PROTAC TYK2 degrader at a range of concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for TYK2. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the TYK2 signal to the loading control signal. Calculate the percentage of TYK2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Imiquimod-Induced Psoriasis Model
This model is used to assess the in vivo efficacy of TYK2 degraders in a psoriasis-like skin inflammation model.[2]
Detailed Steps:
-
Animal Model: Use 8-10 week old female BALB/c or C57BL/6 mice.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-6 consecutive days.[2]
-
Treatment: Administer the PROTAC TYK2 degrader (e.g., 5 mg/kg of compound 15t) or vehicle control via intraperitoneal injection daily, starting from the first day of imiquimod application.[1]
-
Psoriasis Scoring (PASI): Evaluate the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness of the back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[3] The sum of these scores gives the cumulative PASI score.
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue samples. Fix the samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[3]
Flow Cytometry for STAT Phosphorylation
This assay measures the functional consequence of TYK2 degradation on downstream signaling in primary human immune cells.
Detailed Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Treatment: Pre-incubate PBMCs with the PROTAC TYK2 degrader or vehicle control for a specified period.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that activates the TYK2 pathway, such as IL-12 (e.g., 10 ng/mL for 15-30 minutes), to induce STAT4 phosphorylation.[4]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T helper cells) and an antibody specific for phosphorylated STAT4 (p-STAT4).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of p-STAT4 positive cells within the desired cell population (e.g., CD4+ T cells).[4]
Conclusion
PROTAC TYK2 degraders represent a promising therapeutic strategy for autoimmune and inflammatory diseases by selectively eliminating the TYK2 protein. The well-characterized degrader, compound 15t , demonstrates high potency and selectivity in vitro and significant efficacy in a preclinical psoriasis model.[1] The experimental protocols detailed in this guide provide a robust framework for the evaluation and development of this novel class of therapeutics. Further optimization to improve pharmacokinetic properties, such as oral bioavailability, will be a key focus for the clinical translation of TYK2-targeting PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Ternary Complex of PROTAC TYK2 Degrader-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the degradation of target proteins. This guide delves into the core mechanism of a PROTAC targeting Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways implicated in autoimmune diseases. The formation of a stable and productive ternary complex, comprising the PROTAC, the target protein (TYK2), and an E3 ubiquitin ligase, is the critical event initiating the downstream degradation cascade. This document provides a comprehensive overview of the formation and characterization of the ternary complex formed by a representative PROTAC TYK2 degrader.
PROTAC TYK2 Degrader-1: Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to TYK2 and an E3 ubiquitin ligase, thereby inducing the proximity-mediated ubiquitination and subsequent proteasomal degradation of TYK2. This process effectively eliminates both the enzymatic and scaffolding functions of TYK2.
Figure 1: General mechanism of action for a PROTAC TYK2 degrader.
Quantitative Analysis of TYK2 Degradation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Assay |
| PROTAC TYK2 degradation agent1[1][2] | 14 | >90 (inferred) | Jurkat | Western Blot |
| 15t (a potent TYK2 degrader)[3] | 0.42 | 95 | Jurkat | Western Blot |
| KT-294 (a selective TYK2 degrader)[4] | 0.08 | >90 (inferred) | Human PBMC | Proteomics |
| ITK degrader 1 (for comparison)[5] | 3.6 | >90 (inferred) | In vivo (mice) | Not Specified |
Biophysical Characterization of the Ternary Complex
The formation and stability of the ternary complex are crucial for efficient degradation. Several biophysical techniques are employed to characterize these interactions.[6][7][8]
| Assay | Purpose | Key Parameters |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity of binary and ternary complexes. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |
| Isothermal Titration Calorimetry (ITC) | Determines the thermodynamics of binding interactions. | KD, ΔH (enthalpy change), ΔS (entropy change) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous assay to quantify ternary complex formation in solution. | FRET ratio, IC50 |
| Biolayer Interferometry (BLI) | Real-time, label-free analysis of protein-small molecule and protein-protein interactions. | KD, kon, koff |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PROTAC function.
Western Blot for TYK2 Degradation
-
Cell Culture and Treatment: Jurkat cells are cultured to a density of 1x106 cells/mL. Cells are then treated with varying concentrations of the PROTAC TYK2 degrader or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TYK2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent signal is detected, and band intensities are quantified using densitometry software. The level of TYK2 is normalized to the loading control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: An E3 ligase (e.g., VHL or CRBN complex) is immobilized on a sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): The PROTAC is injected over the sensor surface to determine the binding kinetics and affinity to the E3 ligase.
-
Binary Interaction (PROTAC-TYK2): In a separate experiment, TYK2 is immobilized, and the PROTAC is injected to measure their interaction.
-
Ternary Complex Formation: A pre-incubated mixture of TYK2 and the PROTAC is injected over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Sensorgrams are analyzed using appropriate binding models to calculate kinetic and affinity constants.
Figure 2: Workflow for SPR-based analysis of ternary complex formation.
TYK2 Signaling Pathways
Understanding the signaling pathways in which TYK2 is involved is crucial for assessing the functional consequences of its degradation. TYK2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[3][4]
Figure 3: Simplified TYK2 signaling pathway.
Conclusion
The formation of a stable and cooperative ternary complex is the cornerstone of effective protein degradation by PROTACs. For TYK2, this involves the intricate interplay between the degrader molecule, the TYK2 protein, and an E3 ligase. A thorough understanding and characterization of this complex, utilizing a suite of biophysical and cellular assays, are paramount for the rational design and optimization of novel TYK2-targeting therapeutics for autoimmune and inflammatory diseases. The data and protocols presented herein provide a foundational guide for researchers in this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kymeratx.com [kymeratx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dalriadatx.com [dalriadatx.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Kinetics of PROTAC TYK2 Degraders
This technical guide provides a comprehensive overview of the binding affinity, kinetics, and mechanism of action for proteolysis-targeting chimeras (PROTACs) designed to degrade Tyrosine Kinase 2 (TYK2). It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and targeted protein degradation. This document details the crucial role of TYK2 in immune signaling pathways, summarizes key quantitative data for specific TYK2 degraders, and outlines the detailed experimental protocols used for their characterization.
Introduction to TYK2 and PROTAC Technology
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[1][2] It plays a critical role in mediating immune and inflammatory signaling pathways initiated by cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4] By activating downstream Signal Transducer and Activator of Transcription (STAT) proteins, TYK2 is integral to the function of both innate and adaptive immune cells.[1][5] Its involvement in the pathogenesis of numerous immune-mediated diseases, including psoriasis, lupus, and psoriatic arthritis, makes it a compelling therapeutic target.[1][4]
PROTACs are heterobifunctional molecules designed to induce targeted protein degradation.[6] They consist of two distinct ligands connected by a linker: one binds to a target protein (in this case, TYK2), and the other recruits an E3 ubiquitin ligase.[6] This proximity induces the formation of a ternary complex (Target-PROTAC-E3 Ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][7] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-based inhibition.[8]
The TYK2 Signaling Pathway
TYK2 functions as a crucial component of the JAK-STAT signaling cascade. The process is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its specific receptor on the cell surface.[3][4] This binding event causes receptor dimerization, bringing the associated TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation.[3][4] The activated kinases then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the activated JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1][4][5]
PROTAC-Mediated TYK2 Degradation
The mechanism of action for a TYK2 PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to TYK2 and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of TYK2. Following poly-ubiquitination, TYK2 is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[7] A "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, is a characteristic feature of this mechanism.[9]
Quantitative Data for TYK2 Degraders
The efficacy of a PROTAC is defined by several key parameters, including its binding affinity to the target and E3 ligase, and its cellular potency in inducing degradation (DC₅₀ and Dₘₐₓ). Below is a summary of publicly available data for specific TYK2 degraders.
Degradation Potency and Binding Affinity
| Compound Name | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Target Binding (IC₅₀, nM) | Cell Line | Citation |
| Degrader 15t | CRBN | 0.42 | 95 | > 10,000 (TYK2-JH1) | Jurkat | [9] |
| PROTAC TYK2 degradation agent1 (Degrader 37) | Not Specified | 14 | >90 (at 1 µM) | Not Reported | Jurkat | [10][11][12] |
| PROTAC TYK2 degrader-1 (CPD-155) | VHL | Not Reported | >60 | Not Reported | Not Reported | [13] |
-
DC₅₀ : Half-maximal degradation concentration.
-
Dₘₐₓ : Maximum percentage of degradation observed.
-
IC₅₀ : Half-maximal inhibitory concentration. Note: Degrader 15t is based on an allosteric inhibitor binding to the JH2 pseudokinase domain, not the active JH1 kinase domain, conferring high selectivity.[9]
Degradation Kinetics of Degrader 15t
Time-course experiments reveal the speed and duration of protein knockdown.
| Compound Name | Concentration | Time Point | TYK2 Degradation (%) | Citation |
| Degrader 15t | 10 nM | 4 h | Significant reduction | [9] |
| 10 nM | 10 h | ~90 | [9] | |
| 10 nM | 36 h | ~90 (sustained) | [9] |
Experimental Protocols
Characterizing a PROTAC degrader requires a suite of biophysical, biochemical, and cell-based assays.
Western Blotting for Protein Degradation
This is the standard method to quantify changes in cellular protein levels following PROTAC treatment.[14]
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., Jurkat T-cells) and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 6-24 hours).[9][10]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer : Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to TYK2, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection : Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Data Analysis : Quantify band intensity using densitometry software. Normalize TYK2 levels to the loading control and plot as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Biophysical Assays for Binding Affinity and Kinetics
Label-free techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are essential for characterizing the binary (PROTAC-Target, PROTAC-Ligase) and ternary (Target-PROTAC-Ligase) interactions that drive degradation.[15][16][17]
SPR provides real-time kinetic data (kₐ, kₔ) and affinity data (Kₗ) for molecular interactions.[16][18]
Methodology for Ternary Complex Analysis:
-
Chip Preparation : Immobilize one of the proteins, typically the biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), onto a streptavidin-coated sensor chip.[18][19]
-
Binary Interaction : To measure the PROTAC-E3 ligase interaction, flow a series of PROTAC concentrations over the chip and record the response units (RU). This determines the Kₗ for the binary complex.[18]
-
Ternary Interaction : To measure ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the target protein (TYK2).[19][20] Flow this mixture over the E3-ligase-functionalized chip.
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ = kₔ/kₐ) for both binary and ternary complexes.[19]
-
Cooperativity (α) : Calculate the cooperativity factor (α = Kₗᵇⁱⁿᵃʳʸ / Kₗᵗᵉʳⁿᵃʳʸ). An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase, which is often correlated with potent degradation.[17][18]
ITC is the gold standard for measuring the thermodynamics of binding, directly providing the binding affinity (Kₗ), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[21][22]
Methodology:
-
Sample Preparation : Prepare purified protein (e.g., E3 ligase) in the sample cell and the PROTAC in the injection syringe. Ensure precise buffer matching between the cell and syringe to minimize heats of dilution.[21]
-
Titration : Perform a series of small, sequential injections of the PROTAC solution into the protein solution while maintaining a constant temperature.[23]
-
Heat Measurement : Measure the minute heat changes (exothermic or endothermic) that occur upon binding after each injection.
-
Data Analysis : Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine Kₗ, ΔH, and n.[21][23]
BLI is another label-free optical technique that monitors biomolecular interactions in real-time. It measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[24][25]
Methodology:
-
Sensor Preparation : Immobilize a biotinylated ligand (e.g., E3 ligase) onto a streptavidin-coated biosensor tip.[15]
-
Baseline : Dip the sensor into assay buffer to establish a stable baseline.
-
Association : Move the sensor into wells containing varying concentrations of the analyte (e.g., target protein and PROTAC) and measure the wavelength shift in the interference pattern over time.[25]
-
Dissociation : Transfer the sensor back into buffer-only wells to monitor the dissociation of the complex.
-
Data Analysis : Analyze the real-time binding data to calculate kinetic constants (kₐ, kₔ) and affinity (Kₗ).[26]
Conclusion
The development of potent and selective TYK2 degraders represents a promising therapeutic strategy for a range of immune-mediated diseases. A thorough characterization of their binding affinity and kinetics is paramount to understanding their mechanism of action and optimizing their design. As demonstrated by potent molecules like degrader 15t, achieving high degradation efficacy (low-nanomolar DC₅₀ and high Dₘₐₓ) is feasible. The application of a comprehensive suite of assays—from cell-based Western blots to biophysical techniques like SPR, ITC, and BLI—is critical for elucidating the complex interplay between binary binding, ternary complex formation, and cellular degradation. This guide provides the foundational knowledge and methodological framework for researchers to advance the discovery and development of next-generation TYK2-targeted therapeutics.
References
- 1. bms.com [bms.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.jp]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]
- 12. PROTAC TYK2 degradation agent1 [shop.labclinics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tainstruments.com [tainstruments.com]
- 24. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 25. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
The Cellular Consequences of TYK2 Protein Knockdown: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, plays a pivotal role in cytokine signaling pathways that govern a wide array of cellular processes, including immune responses, inflammation, and cell survival. Dysregulation of TYK2 activity has been implicated in the pathogenesis of various autoimmune diseases and cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the cellular consequences of TYK2 protein knockdown, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.
Core Cellular Consequences of TYK2 Knockdown
The targeted reduction of TYK2 protein expression, typically achieved through RNA interference (siRNA or shRNA) or CRISPR-Cas9-mediated gene knockout, elicits a cascade of cellular effects. These consequences primarily stem from the disruption of the JAK-STAT signaling pathway, which is a critical conduit for signals from numerous cytokines and growth factors.
Impact on Intracellular Signaling
TYK2 is a crucial mediator of signal transduction for several key cytokine families, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] Knockdown of TYK2 leads to a significant reduction in the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] This abrogation of STAT activation is the primary molecular mechanism underlying the majority of the cellular phenotypes observed upon TYK2 depletion.
Specifically, knockdown of TYK2 has been shown to decrease the phosphorylation of STAT1, STAT3, and STAT4 in various cell types.[3][4] This, in turn, prevents the translocation of these transcription factors to the nucleus and the subsequent expression of their target genes.
Effects on Apoptosis and Cell Survival
A prominent consequence of TYK2 knockdown in many cancer cell lines is the induction of apoptosis, or programmed cell death.[5][6] TYK2 signaling often promotes cell survival through the upregulation of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[1][4] Consequently, the reduction of TYK2 levels leads to decreased Bcl-2 expression and an increase in pro-apoptotic markers such as cleaved caspase-3.[7]
Influence on Cell Proliferation and Cell Cycle
In addition to promoting survival, TYK2 signaling can also drive cell proliferation. Knockdown of TYK2 in cancer cells often results in a significant decrease in cell proliferation and can lead to cell cycle arrest, frequently at the G1 or G2/M phase.[8][9] This effect is linked to the role of the TYK2-STAT pathway in regulating the expression of genes that control cell cycle progression.
Modulation of Immune Responses
TYK2 is a central player in both innate and adaptive immunity. Its knockdown profoundly affects the function of various immune cells. For instance, TYK2 is essential for the differentiation of T helper 1 (Th1) and Th17 cells, which are critical for host defense but are also implicated in the pathology of autoimmune diseases. Knockdown of TYK2 can impair the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and IL-22.[10][11] Furthermore, in some contexts, TYK2 knockdown can enhance anti-tumor immunity by modulating the activity of immune cells within the tumor microenvironment.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of TYK2 knockdown as reported in various studies. These tables provide a clear and structured overview for easy comparison of the cellular consequences across different experimental systems.
| Cell Line/Model | Knockdown Method | Parameter Measured | Observed Effect | Reference |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | shRNA | Cell Death | Increased cell death | [7] |
| MPNST cells | shRNA | Phospho-STAT1/3 Levels | Decreased phosphorylation | [7] |
| MPNST cells | shRNA | Bcl-2 Protein Levels | Decreased levels | [7] |
| MPNST cells | shRNA | Cleaved Caspase-3 Levels | Increased levels | [7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | shRNA | BCL2 mRNA expression | Significant reduction | [4] |
| Neuronal cells | siRNA | STAT3 Protein Expression | Reduced by ~80% | [3] |
| Neuronal cells | siRNA | Aβ-induced Cell Death | Significantly attenuated | [3] |
| Synovial Sarcoma cells | shRNA | Cell Proliferation | Significantly impeded | [8] |
| Synovial Sarcoma cells | shRNA | Colony Formation | Significantly impeded | [8] |
| Synovial Sarcoma cells | shRNA | Bcl2 Protein Expression | Significant decrease | [8] |
| In Vivo Model | Knockdown/Inhibition Method | Parameter Measured | Observed Effect | Reference |
| MPNST Xenograft | shRNA | Tumor Volume | Decreased tumor volume over time | [7] |
| MPNST Metastasis Model | shRNA | Tumor Burden | Decreased tumor burden over time | [7] |
| Synovial Sarcoma Xenograft | shRNA | Tumor Growth | Significantly suppressed | [8] |
| Triple Negative Breast Cancer | TYK2 Inhibitor (Deucravacitinib) | Tumor Volume | Significantly reduced in combination with PD-L1 inhibitor | [12] |
| Triple Negative Breast Cancer | TYK2 Inhibitor (Deucravacitinib) | Tumor Weight | Significantly reduced in combination with PD-L1 inhibitor | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular consequences of TYK2 knockdown.
TYK2 Knockdown using Lentiviral shRNA
This protocol describes the stable knockdown of TYK2 expression in mammalian cells using a lentiviral-based shRNA delivery system.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for TYK2 knockdown
-
pLKO.1-shTYK2 plasmid (containing shRNA targeting TYK2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium for target cells
-
Polybrene
-
Puromycin
-
12-well and 6-well plates
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
In separate tubes, dilute the pLKO.1-shTYK2 plasmid and packaging plasmids in Opti-MEM. In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 48-72 hours at 37°C.
-
-
Lentivirus Harvest and Transduction (Day 3-4):
-
Harvest the lentiviral supernatant and filter through a 0.45 µm filter.
-
Plate target cells in a 12-well plate 24 hours prior to transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 5-8 µg/mL).
-
Add the desired volume of lentiviral supernatant to the cells.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells (Day 5 onwards):
-
Replace the virus-containing medium with fresh complete medium containing puromycin. The optimal puromycin concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve for the specific target cell line.[13][14]
-
Replace the selection medium every 3-4 days until resistant colonies appear.
-
Expand the puromycin-resistant colonies to establish a stable TYK2 knockdown cell line.
-
-
Validation of Knockdown:
-
Confirm the reduction of TYK2 mRNA and protein levels using quantitative Real-Time PCR (qRT-PCR) and Western Blotting, respectively.
-
Western Blotting for Phospho-STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) levels following TYK2 knockdown to assess the impact on downstream signaling.
Materials:
-
TYK2 knockdown and control cells
-
Cytokine for stimulation (e.g., IL-6, IFN-α)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-TYK2, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Seed TYK2 knockdown and control cells and grow to 70-80% confluency.
-
If required, stimulate cells with the appropriate cytokine for a predetermined time.
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control antibody.
-
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 mRNA
This protocol outlines the measurement of Bcl-2 mRNA expression levels to assess the transcriptional consequences of TYK2 knockdown.
Materials:
-
TYK2 knockdown and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for BCL2 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from TYK2 knockdown and control cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for BCL2 and the reference gene.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BCL2 and the reference gene in each sample.
-
Calculate the relative expression of BCL2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the knockdown samples to the control samples.[4]
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability and proliferation following TYK2 knockdown.
Materials:
-
TYK2 knockdown and control cells
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
MTT Incubation:
-
After the desired incubation period to allow for the effects of TYK2 knockdown to manifest, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 2 hours with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
Materials:
-
TYK2 knockdown and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in a positive control cell population if necessary.
-
Harvest both adherent and floating cells from the TYK2 knockdown and control cultures.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[18]
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by TYK2 knockdown, a typical experimental workflow, and the logical relationship between TYK2 knockdown and its cellular consequences.
Caption: TYK2-mediated cytokine signaling pathway and the point of intervention by TYK2 knockdown.
Caption: A typical experimental workflow for studying the cellular consequences of TYK2 knockdown.
Caption: Logical relationship between TYK2 knockdown and its downstream cellular consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyk2/STAT3 Signaling Mediates β-Amyloid-Induced Neuronal Cell Death: Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2-STAT1-BCL2 Pathway Dependence in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. HSP90 inhibition leads to degradation of the TYK2 kinase and apoptotic cell death in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 promotes malignant peripheral nerve sheath tumor progression through inhibition of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SS18-SSX drives TYK2 expression to activate STAT3/Bcl2 axis, facilitating apoptosis evasion and advancing synovial sarcoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-type-specific requirement for TYK2 in murine immune cells under steady state and challenged conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of TYK2 and PD-L1 boosts immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. scbt.com [scbt.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. protocols.io [protocols.io]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of PROTAC TYK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] This technology offers a promising strategy for targeting proteins that have been traditionally considered "undruggable."[2] TYK2 (Tyrosine Kinase 2) is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways, including those for interleukin (IL)-12, IL-23, and type I interferons (IFNs).[3][4][5] Dysregulation of the TYK2 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[5][6]
PROTAC TYK2 degrader-1 is a heterobifunctional molecule designed to selectively target TYK2 for degradation. It consists of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][7] This ternary complex formation facilitates the ubiquitination of TYK2, marking it for subsequent degradation by the proteasome.[1][8] By inducing the degradation of TYK2, this PROTAC aims to abolish both its enzymatic and scaffolding functions, offering a potential therapeutic advantage over traditional small molecule inhibitors.[9]
These application notes provide detailed protocols for the in vitro characterization of this compound, including its ability to induce TYK2 degradation, its selectivity, and its impact on downstream signaling pathways and cellular viability.
Signaling Pathways and Mechanisms
TYK2 Signaling Pathway
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors.[6] Upon cytokine binding (e.g., IL-12, IL-23, Type I IFNs), the receptors dimerize, leading to the activation of TYK2 and its partner JAKs.[4][6] The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][10] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which in turn modulates immune responses.[6][10]
Caption: TYK2-mediated cytokine signaling pathway.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] The PROTAC molecule simultaneously binds to the target protein (TYK2) and an E3 ubiquitin ligase, forming a ternary complex.[8][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome.[2][12] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[8]
Caption: General mechanism of action for a PROTAC.
Data Presentation
The following tables summarize key quantitative data for evaluating the in vitro activity of this compound.
Table 1: In Vitro Degradation Potency
| Parameter | Cell Line | Value | Reference |
| DC50 | Jurkat | 0.42 nM | [9] |
| Dmax | Jurkat | 95% | [9] |
| DC50 | - | 14 nM | [13][14] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Selectivity Profile
| Target | Assay | Result | Reference |
| JAK1 | Western Blot | No degradation | [9] |
| JAK2 | Western Blot | No degradation | [9] |
| JAK3 | Western Blot | No degradation | [9] |
Table 3: Functional Inhibition
| Pathway | Readout | Cell Type | IC50 | Reference |
| IL-12 Signaling | pSTAT4 | Human PBMCs | - | [9] |
| Type I IFN Signaling | pSTAT1 | Jurkat cells | 6.7 nM | [9] |
| IL-6 Signaling | pSTAT3 | Human PBMCs | > 10 µM | [9] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
General Experimental Workflow
The in vitro characterization of a PROTAC TYK2 degrader typically follows a stepwise approach to assess its degradation activity, selectivity, and functional consequences.
Caption: In vitro experimental workflow for PROTAC characterization.
Protocol 1: TYK2 Protein Degradation Assay (Western Blot)
This protocol determines the dose-dependent degradation of TYK2 protein in a selected cell line.[15]
Materials:
-
Human cell line expressing TYK2 (e.g., Jurkat T-cells, HaCaT keratinocytes)[9]
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TYK2, anti-GAPDH (or other loading control)[9]
-
HRP-conjugated secondary antibody[16]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[17]
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 10 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add ECL substrate.[15]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the TYK2 signal to the loading control.
-
Calculate DC50 and Dmax values using appropriate software.[9]
-
Protocol 2: Downstream Signaling Pathway Analysis (Phospho-STAT Western Blot)
This protocol assesses the functional consequence of TYK2 degradation on downstream signaling events, such as the phosphorylation of STAT proteins.[17][18]
Materials:
-
Same as Protocol 1, with the addition of:
-
Cytokine for stimulation (e.g., IFN-α for pSTAT1, IL-12 for pSTAT4)[9][19]
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT4, anti-total STAT1, anti-total STAT4[9][18]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cytokine Stimulation: Prior to cell lysis, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[19] Include a non-stimulated control.[17]
-
Cell Lysis and Western Blotting: Follow steps 3-6 from Protocol 1, using primary antibodies against the phosphorylated and total STAT proteins of interest.
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total STAT proteins.
-
Normalize the phospho-STAT signal to the total STAT signal.
-
Calculate the IC50 value for the inhibition of STAT phosphorylation.
-
Protocol 3: Cell Viability Assay
This assay measures the effect of the PROTAC on cell viability and proliferation to assess potential cytotoxicity.[15]
Materials:
-
Human cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.[15]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[15]
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Plot the data and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[15]
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. revvity.com [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. ptglab.com [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
Application Notes and Protocols for Efficacy Testing of PROTAC TYK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of proteins. PROTAC TYK2 degrader-1 is a bifunctional molecule that selectively targets Tyrosine Kinase 2 (TYK2) for degradation. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] Dysregulation of the TYK2 signaling cascade is implicated in the pathogenesis of various autoimmune diseases and cancers.[4][5][6]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in relevant cellular models. The protocols outlined below cover the selection of appropriate cell lines, methods for quantifying TYK2 degradation, and assays to assess the functional consequences of TYK2 knockdown on downstream signaling and cytokine production.
Recommended Cell Lines for Efficacy Testing
The selection of an appropriate cell line is paramount for accurately assessing the efficacy of this compound. The choice will depend on the specific research question, whether it pertains to oncology or autoimmune applications.
For Oncological Studies:
| Cell Line | Cancer Type | Key Characteristics | Rationale for Use |
| T-ALL cell lines (e.g., Jurkat, MOLT-4) | T-cell Acute Lymphoblastic Leukemia | May harbor activating TYK2 mutations.[7][8] | Ideal for studying degraders targeting mutated, oncogenic TYK2. |
| Ba/F3 (engineered to express TYK2 mutants) | Pro-B cell line | IL-3 dependent, can be engineered to express specific TYK2 mutations (e.g., P760L) found in leukemia, conferring factor-independent growth.[4][9] | Provides a controlled system to study the effect of the degrader on specific TYK2 variants. |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines (e.g., JW23.3, JH-2-002, MPNST-724) | Sarcoma | Exhibit moderate to high levels of TYK2 protein expression.[10] | Suitable for assessing degrader efficacy in solid tumors with high TYK2 expression. |
| HTLV-1-infected T-cell lines (e.g., MT-2, HUT-102) | Adult T-cell Leukemia/Lymphoma | Exhibit constitutive activation of the JAK/STAT pathway. | Models for hematological malignancies with dysregulated TYK2 signaling. |
For Autoimmune and Inflammatory Disease Studies:
| Cell Line/Primary Cells | Disease Relevance | Key Characteristics | Rationale for Use |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | General Immunology, Autoimmune diseases | Primary human cells that respond to a variety of cytokines. | Provides a physiologically relevant system to study the effects on IL-12, IL-23, and IFN signaling.[11] |
| HaCaT | Psoriasis | Human keratinocyte cell line. | A relevant cell line for studying psoriasis-like inflammation. |
| Jurkat cells | T-cell biology | Human T-lymphocyte cell line. | A common model for studying T-cell signaling pathways. |
| TYK2-deficient cell lines (for reconstitution) | N/A | Can be transfected with wild-type or mutant TYK2.[12] | Allows for precise investigation of the degrader's specificity and mechanism of action. |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[13] The following table provides representative data for a potent and selective TYK2 degrader.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| Jurkat | 10 | 0.42 | 95 | [14] |
Note: The "hook effect," a phenomenon where the degradation effect lessens at very high concentrations, is characteristic of the PROTAC mechanism and may be observed.[14]
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their receptors. This leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Oncogenic TYK2 P760L kinase is effectively targeted by combinatorial TYK2, mTOR and CDK4/6 kinase blockade | Haematologica [haematologica.org]
- 5. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Oncogenic TYK2 P760L kinase is effectively targeted by combinatorial TYK2, mTOR and CDK4/6 kinase blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. TYK2 Variants in B-Acute Lymphoblastic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Mouse Models in PROTAC TYK2 Degrader Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo mouse models to evaluate the efficacy and pharmacodynamics of PROTAC-mediated TYK2 degraders. The protocols outlined below are based on established methodologies for studying autoimmune and inflammatory diseases in mice and can be adapted for the specific needs of your research.
Introduction to TYK2 Degradation
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of key cytokines implicated in numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis.[1][2] Unlike traditional small molecule inhibitors that only block the kinase activity of TYK2, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire TYK2 protein.[1] This approach has the potential to abrogate both the catalytic and scaffolding functions of TYK2, leading to a more profound and sustained inhibition of downstream signaling pathways.[3]
Recommended In Vivo Mouse Models
The choice of a specific mouse model is critical and should be aligned with the therapeutic indication of interest. Below are detailed protocols for commonly used and well-characterized mouse models for studying TYK2-mediated diseases.
Imiquimod (IMQ)-Induced Psoriasis Model
This is a widely used and clinically relevant model for studying psoriasis-like skin inflammation.[1][4]
Protocol:
-
Animals: BALB/c or C57BL/6 mice (female, 7-9 weeks old).[4][5]
-
Disease Induction:
-
PROTAC TYK2 Degrader Administration:
-
The TYK2 degrader can be formulated for intraperitoneal (i.p.), oral, or topical administration.
-
For example, the TYK2 degrader '15t' was administered daily via i.p. injection at a dose of 5 mg/kg.[1]
-
Treatment can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of psoriatic symptoms).[4]
-
-
Efficacy Readouts:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily.[1][4]
-
Ear Thickness: Measure daily using a caliper.[5]
-
Spleen Index: At the end of the study, euthanize the mice and weigh the spleens. The spleen index is calculated as spleen weight (mg) / body weight (g).[1]
-
Histology: Collect skin tissue for hematoxylin and eosin (H&E) staining to assess acanthosis (epidermal thickening), parakeratosis, and immune cell infiltration.[1]
-
Cytokine Analysis: Homogenize skin or ear tissue or collect serum to measure the levels of pro-inflammatory cytokines such as IL-17, IL-23, and IFN-α by ELISA.[1]
-
Experimental Workflow for IMQ-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is suitable for studying inflammatory bowel disease, particularly ulcerative colitis.[7]
Protocol:
-
Animals: C57BL/6 mice are commonly used.[8]
-
Disease Induction:
-
PROTAC TYK2 Degrader Administration:
-
Administer the degrader daily by oral gavage or another appropriate route.
-
Treatment can commence concurrently with DSS administration.
-
-
Efficacy Readouts:
-
Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the feces.[7]
-
Colon Length: Measure the length of the colon upon euthanasia, as inflammation leads to colon shortening.[7]
-
Histology: Collect colon tissue for H&E staining to evaluate epithelial damage, ulceration, and immune cell infiltration.
-
Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration in the colon tissue.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model shares immunological and pathological features with human rheumatoid arthritis.[11]
Protocol:
-
Animals: DBA/1 mice are highly susceptible.[11]
-
Disease Induction:
-
Primary Immunization (Day 0): Emulsify type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA). Inject subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) or CFA.[12]
-
-
PROTAC TYK2 Degrader Administration:
-
Begin treatment before or after the onset of arthritis.
-
Administer daily via a suitable route.
-
-
Efficacy Readouts:
-
Clinical Arthritis Score: Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness using a caliper.
-
Histology: Collect joints for H&E and Safranin O staining to assess inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure levels of anti-collagen antibodies and inflammatory cytokines in the serum.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[13]
Protocol:
-
Animals: C57BL/6 or SJL mice are frequently used.[13]
-
Disease Induction:
-
PROTAC TYK2 Degrader Administration:
-
Treatment can be prophylactic or therapeutic.
-
Administer daily via a suitable route.
-
-
Efficacy Readouts:
-
Clinical Score: Monitor mice daily for clinical signs of EAE, typically on a scale of 0-5, ranging from a limp tail to complete paralysis.
-
Body Weight: Record daily as weight loss is a common symptom.
-
Histology: Collect spinal cords for H&E and Luxol Fast Blue staining to assess immune cell infiltration and demyelination.
-
Flow Cytometry: Analyze immune cell populations (e.g., CD4+ T cells) in the brain and spinal cord.[15]
-
Pharmacodynamic (PD) Assays for TYK2 Degradation
Confirming target engagement and degradation in vivo is crucial.
Protocol:
-
Tissue Collection: At the end of the study, or at various time points, collect relevant tissues (e.g., skin from the psoriasis model, colon from the colitis model, spleen, or peripheral blood mononuclear cells - PBMCs).
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Quantification of TYK2 Levels:
-
Western Blot: A standard method to visualize and semi-quantify the reduction in TYK2 protein levels.
-
Immunohistochemistry (IHC): Allows for the visualization of TYK2 protein reduction within the tissue context.[1]
-
ELISA: A quantitative method to measure TYK2 protein levels in tissue lysates or serum.
-
Flow Cytometry: Can be used to measure TYK2 levels in specific immune cell populations isolated from tissues or blood.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of TYK2 Degrader '15t' in an IMQ-Induced Psoriasis Mouse Model [1]
| Parameter | Vehicle Control | IMQ + Vehicle | IMQ + 15t (5 mg/kg, i.p.) |
| PASI Score (Day 7) | - | High | Significantly Reduced |
| Spleen Index (mg/g) | Normal | Increased | Significantly Reduced |
| TYK2 Protein in Skin (IHC) | Low | High | Significantly Reduced |
| IL-17 in Serum (pg/mL) | Low | High | Significantly Reduced |
| IL-23 in Serum (pg/mL) | Low | High | Significantly Reduced |
| IFN-α in Serum (pg/mL) | Low | High | Significantly Reduced |
| IL-17 in Skin (pg/mg) | Low | High | Significantly Reduced |
| IL-23 in Skin (pg/mg) | Low | High | Significantly Reduced |
| IFN-α in Skin (pg/mg) | Low | High | Significantly Reduced |
| Th17 Cells in Skin (%) | Low | High | Significantly Reduced |
Data is presented qualitatively based on the findings from the cited literature. For specific numerical values and statistical analysis, please refer to the original publication.
Signaling Pathway
TYK2 Signaling Pathway in Autoimmune Disease
Caption: TYK2-mediated cytokine signaling pathway.
Conclusion
The in vivo mouse models described in these application notes are valuable tools for the preclinical evaluation of PROTAC TYK2 degraders. Careful selection of the appropriate model, adherence to detailed protocols, and comprehensive endpoint analysis will provide crucial data on the therapeutic potential of these novel agents for the treatment of autoimmune and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. kymeratx.com [kymeratx.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. benchchem.com [benchchem.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redoxis.se [redoxis.se]
- 9. yeasenbio.com [yeasenbio.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. chondrex.com [chondrex.com]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 13. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 15. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC TYK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the characterization of PROTAC TYK2 degrader-1, a molecule designed to target Tyrosine Kinase 2 (TYK2) for degradation. TYK2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2][3][4][5] The primary efficacy parameters for a PROTAC are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). These notes will guide researchers through the process of determining these critical values.
Data Presentation
The following table summarizes the degradation activity of various reported PROTAC TYK2 degraders. It is important to note that different research groups may report on distinct molecules, leading to variations in performance metrics.
| Compound Name/Identifier | DC50 | Dmax | Cell Line/System | Notes |
| PROTAC TYK2 degradation agent1 | 14 nM[6][7][8] | Not Reported | Not Specified | Referred to as "degrader 37".[6][7] |
| This compound (CPD-155) | Not Reported | >60%[9] | Not Specified | |
| Degrader 15t | 0.42 nM[10] | 95%[10] | Jurkat cells[10] | A highly potent and selective CRBN-recruiting TYK2 PROTAC.[10] |
| KT-294 | 0.08 nM[11] | Not Reported | Human PBMCs[11] | A highly potent and selective picomolar TYK2 degrader.[11] |
Signaling Pathway and Experimental Workflow
TYK2 Signaling Pathway
TYK2 is an intracellular kinase that plays a crucial role in the signaling cascades of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3][4] Upon cytokine binding to their receptors, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][5] this compound is designed to eliminate TYK2 protein, thereby disrupting these signaling pathways.
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the general workflow for determining the DC50 and Dmax of this compound. This process involves treating cells with a range of PROTAC concentrations, followed by protein extraction and quantification to assess the extent of TYK2 degradation.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines (e.g., Jurkat T cells, peripheral blood mononuclear cells) should be chosen based on their endogenous expression of TYK2.
Materials:
-
Appropriate cell line expressing TYK2
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow the cells to adhere and stabilize overnight (for adherent cells).
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours. Time-course experiments can also be performed to determine the optimal degradation time.
Western Blotting for TYK2 Quantification
This protocol describes the quantification of TYK2 protein levels following PROTAC treatment using Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TYK2 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody, or use a separate gel for the loading control.
Data Analysis for DC50 and Dmax Determination
-
Densitometry: Quantify the band intensities for TYK2 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the TYK2 band intensity to the corresponding loading control band intensity for each sample.
-
Percentage Degradation: Calculate the percentage of remaining TYK2 protein for each PROTAC concentration relative to the vehicle control (which is set to 100%). The percentage degradation is 100% - % remaining protein.
-
Dose-Response Curve: Plot the percentage of TYK2 degradation against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Calculation: Fit the data to a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values. The Dmax is the maximal percentage of degradation achieved, and the DC50 is the concentration of the PROTAC that results in 50% of the maximal degradation.
Conclusion
These application notes and protocols provide a framework for the characterization of this compound. By following these procedures, researchers can obtain reliable DC50 and Dmax values, which are essential for evaluating the potency and efficacy of this targeted protein degrader. The provided diagrams offer a visual guide to the underlying biological pathway and the experimental process, aiding in the design and execution of these key experiments in the field of targeted protein degradation.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kymeratx.com [kymeratx.com]
Application Notes and Protocols for Co-Immunoprecipitation of PROTAC-Induced Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, bringing the E3 ligase in close proximity to the POI to facilitate its ubiquitination and subsequent degradation by the 26S proteasome.[3][4]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to verify the formation of this crucial ternary complex in a cellular context.[5] This application note provides a detailed protocol for performing a Co-IP experiment to detect and analyze PROTAC-induced ternary complexes.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, culminating in the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Co-Immunoprecipitation
The following diagram outlines the key steps in a Co-IP experiment to identify the PROTAC-induced ternary complex.
Caption: Co-immunoprecipitation workflow for ternary complex detection.
Detailed Protocol for Co-Immunoprecipitation of a PROTAC Ternary Complex
This protocol is a general guideline and may require optimization for specific target proteins, E3 ligases, and PROTACs. The example provided is for immunoprecipitating an E3 ligase to pull down the associated protein of interest.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Lines | e.g., MCF-7, HEK293T, or a cell line endogenously expressing the POI and E3 ligase. |
| PROTAC | Stock solution in DMSO. |
| Proteasome Inhibitor | e.g., MG132 (10 mM stock in DMSO). |
| Antibodies (Primary) | Rabbit anti-E3 ligase (for IP), Mouse anti-POI (for Western blot), Rabbit anti-E3 ligase (for Western blot). |
| Control IgG | Rabbit IgG from the same species as the IP antibody.[5] |
| Protein A/G Beads | Agarose or magnetic beads. |
| Lysis Buffer | Non-denaturing buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100) with freshly added protease and phosphatase inhibitors.[6] |
| Wash Buffer | Lysis buffer or a modified version with different salt/detergent concentrations.[5] |
| Elution Buffer | 2x Laemmli sample buffer.[5] |
| General Reagents | PBS, DMSO, SDS-PAGE gels, PVDF membrane, Western blotting reagents. |
Experimental Procedure
1. Cell Culture and Treatment [5]
-
Culture cells to 70-80% confluency. For optimal results, split cultures 24-48 hours before harvesting.[6]
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated POI.
-
Treat the cells with the PROTAC at the desired concentration (e.g., 100 nM) or DMSO as a vehicle control for 4-6 hours. It is recommended to perform a dose-response experiment to determine the optimal PROTAC concentration and avoid the "hook effect".[7]
2. Cell Lysis [5]
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each IP.
4. Pre-clearing the Lysate [5]
-
To 1 mg of total protein, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
5. Immunoprecipitation [5]
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-E3 ligase).
-
As a negative control, add an equivalent amount of control IgG (e.g., rabbit IgG) to a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
6. Washing [5]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
7. Elution [5]
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
8. Western Blot Analysis [5]
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal of Co-IP'd Protein | - Inefficient ternary complex formation.- Weak or transient protein-protein interaction.[8]- Incorrect PROTAC concentration (hook effect).[7]- Antibody epitope is blocked. | - Optimize PROTAC concentration and incubation time.- Use a two-step Co-IP protocol for stabilizing the complex.[9]- Perform a wide dose-response curve for the PROTAC.[7]- Try a different antibody targeting a different epitope. |
| High Background/Non-specific Binding | - Insufficient washing.- Antibody concentration is too high.[8]- Non-specific binding of proteins to beads. | - Increase the number of washes or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[8]- Titrate the antibody to determine the optimal concentration.- Ensure proper pre-clearing of the lysate.[10] |
| Target Protein Not Detected in Eluate | - Low expression of the target protein.- Degradation of the target protein. | - Increase the amount of cell lysate used for the IP.- Ensure fresh protease inhibitors are added to the lysis buffer and all subsequent steps are performed on ice.[8] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a Co-IP experiment designed to detect a PROTAC ternary complex. These values may need to be optimized for your specific system.
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein Input | 1 - 2 mg | Ensure equal loading across all samples. |
| PROTAC Concentration | 10 nM - 10 µM | Perform a dose-response to find the optimal concentration and identify the hook effect.[7] |
| Proteasome Inhibitor (MG132) | 5 - 20 µM | Pre-incubate for 2 hours before PROTAC treatment.[5] |
| IP Antibody Concentration | 2 - 5 µg per IP | Titrate to find the optimal concentration that maximizes signal and minimizes background. |
| Protein A/G Bead Slurry | 20 - 40 µL per IP | Follow the manufacturer's recommendations. |
| Incubation Time (PROTAC) | 2 - 8 hours | Time course experiments can reveal the kinetics of ternary complex formation. |
| Incubation Time (IP Antibody) | 4 hours to overnight | Overnight incubation at 4°C is common.[5] |
| Incubation Time (Beads) | 2 - 4 hours | |
| Number of Washes | 3 - 5 times |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bioradiations.com [bioradiations.com]
- 7. benchchem.com [benchchem.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine TYK2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a compound with its target protein within the complex environment of a living cell. This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein. This change in stability provides direct evidence of target engagement in a physiologically relevant setting.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways involved in the immune response. Dysregulation of TYK2 signaling is implicated in a variety of autoimmune and inflammatory diseases, making it a key therapeutic target. This document provides detailed protocols for utilizing CETSA to verify and characterize the binding of small molecule inhibitors to TYK2.
TYK2 Signaling Pathway
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing TYK2 and another JAK family member (like JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Key signaling pathways mediated by TYK2 include those for interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β).
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating intact cells with a test compound, followed by a controlled heat challenge. The principle is that a TYK2 protein bound to an inhibitor will be more resistant to thermal denaturation and aggregation compared to the unbound protein. Following cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble TYK2 remaining is quantified, typically by Western blotting.
Data Presentation
Quantitative data from CETSA experiments are crucial for determining the efficacy and potency of a TYK2 inhibitor. The results are typically presented in two formats: a thermal shift melt curve and an isothermal dose-response curve.
Table 1: Hypothetical Thermal Shift Data for TYK2 with a Selective Inhibitor. This table illustrates the expected outcome of a CETSA melt curve experiment. The melting temperature (Tagg) is the temperature at which 50% of the protein is denatured. A positive shift in Tagg (ΔTagg) in the presence of the inhibitor indicates target stabilization and engagement.
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 48.5 | - |
| TYK2 Inhibitor (10 µM) | 54.2 | +5.7 |
Table 2: Hypothetical Isothermal Dose-Response Data for a TYK2 Inhibitor. This table shows the results from an isothermal dose-response (ITDR) CETSA experiment, where cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature. The EC50 value represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization, providing a measure of the compound's potency in a cellular context.
| Inhibitor Concentration | % Soluble TYK2 Remaining |
| 0 nM (Vehicle) | 25 |
| 1 nM | 45 |
| 10 nM | 75 |
| 100 nM | 92 |
| 1 µM | 98 |
| 10 µM | 100 |
| CETSA EC50 | ~5 nM |
Note: The data presented in Tables 1 and 2 are illustrative and based on typical results for kinase inhibitors. Actual experimental results will vary.
Experimental Protocols
Protocol 1: CETSA Melt Curve for TYK2
This protocol is designed to determine the optimal temperature for the isothermal dose-response experiment by generating a full thermal profile of TYK2 in the presence and absence of an inhibitor.
Materials:
-
Cell line expressing endogenous TYK2 (e.g., human PBMCs, NK-92 cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TYK2 inhibitor (e.g., Deucravacitinib/BMS-986165) and vehicle (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge (capable of >12,000 x g)
-
Equipment and reagents for Western blotting (SDS-PAGE gels, transfer system, PVDF membrane, blocking buffer, primary anti-TYK2 antibody, HRP-conjugated secondary antibody, ECL substrate, and imaging system)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the TYK2 inhibitor at a saturating concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 107 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3-5 minutes across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments). Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3-5 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and incubating on ice for 30 minutes with intermittent vortexing. Alternatively, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifuging at >12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble protein fraction) into new pre-chilled tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for TYK2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the TYK2 band intensity for each temperature point to the intensity of the non-heated control.
-
Plot the normalized intensity against the temperature for both vehicle- and inhibitor-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the Tagg for each condition.
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from that of the inhibitor-treated sample.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for TYK2
This protocol is used to determine the cellular potency (EC50) of a TYK2 inhibitor by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described in Protocol 1.
-
Treat cells with a serial dilution of the TYK2 inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest and wash the cells as in Protocol 1.
-
Resuspend the cells in PBS with inhibitors.
-
Heat all samples at a single, predetermined temperature (the Tagg determined from the melt curve experiment, or a temperature that gives approximately 20-30% soluble protein remaining in the vehicle-treated sample) for 3-5 minutes.
-
Cool the samples on ice.
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow the same procedures for cell lysis, protein extraction, and Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the TYK2 band intensities for each inhibitor concentration.
-
Normalize the data, setting the signal from the highest inhibitor concentration (maximal stabilization) to 100% and the vehicle control to 0% or its corresponding value.
-
Plot the normalized percentage of soluble TYK2 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Application Notes and Protocols: In Vitro Ubiquitination Assay for PROTAC TYK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[4] PROTACs that target TYK2 for degradation offer a promising therapeutic strategy.[5]
This document provides detailed protocols for an in vitro ubiquitination assay to characterize the activity of "PROTAC TYK2 degrader-1". This assay is a crucial step in the preclinical development of PROTACs, as it directly assesses the ability of the molecule to induce the ubiquitination of its target protein in a controlled, cell-free environment.[6] The results of this assay can confirm the formation of a productive ternary complex between TYK2, the PROTAC, and the E3 ligase, and provide a quantitative measure of the PROTAC's efficiency.[2]
PROTAC-Mediated Ubiquitination of TYK2
The fundamental mechanism of action for a TYK2-targeting PROTAC involves the formation of a ternary complex, which brings a specific E3 ubiquitin ligase into close proximity with TYK2. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of TYK2. The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, leading to the degradation of TYK2.
Experimental Protocols
Materials and Reagents
| Component | Example Supplier | Purpose |
| Recombinant Human TYK2 Protein | Commercially Available | Target Protein (Substrate) |
| This compound | Synthesized/Purchased | Test Compound |
| E1 Ubiquitin Activating Enzyme | Commercially Available | Initiates Ubiquitination |
| E2 Ubiquitin Conjugating Enzyme (e.g., UBE2D2) | Commercially Available | Transfers Ubiquitin from E1 to E3 |
| E3 Ubiquitin Ligase (e.g., VHL or CRBN complex) | Commercially Available | Recognizes Substrate and Catalyzes Ubiquitination |
| Human Recombinant Ubiquitin | Commercially Available | Ubiquitin Source |
| ATP (Adenosine 5'-triphosphate) | Commercially Available | Energy Source for E1 |
| 10x Ubiquitination Buffer | Commercially Available | Provides Optimal Reaction Conditions |
| Anti-TYK2 Antibody | Commercially Available | Western Blot Detection of TYK2 |
| Anti-Ubiquitin Antibody | Commercially Available | Western Blot Detection of Ubiquitinated Proteins |
| HRP-conjugated Secondary Antibody | Commercially Available | Western Blot Detection |
| SDS-PAGE Gels and Buffers | Commercially Available | Protein Separation |
| PVDF or Nitrocellulose Membrane | Commercially Available | Protein Transfer for Western Blot |
| ECL Substrate | Commercially Available | Chemiluminescent Detection |
Reagent Preparation
-
10x Ubiquitination Buffer: A typical buffer may contain 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, and 20 mM DTT.[7] Prepare and store in aliquots at -20°C.
-
ATP Solution: Prepare a 100 mM stock solution of ATP in nuclease-free water, adjust the pH to 7.0, and store in aliquots at -20°C.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Further dilutions should be made fresh in the reaction buffer.
-
Enzymes and Proteins: Thaw all recombinant proteins (E1, E2, E3, TYK2) and ubiquitin on ice. Centrifuge briefly to collect the contents at the bottom of the vial before use.[2]
In Vitro Ubiquitination Assay Protocol
This protocol is for a standard 25 µL reaction. Reactions should be assembled on ice.[2] It is critical to include proper controls.
-
Reaction Assembly: On ice, combine the following components in a microcentrifuge tube to prepare a master mix for the desired number of reactions.
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
| 10x Ubiquitination Buffer | 10x | 2.5 µL | 1x |
| ATP | 100 mM | 0.5 µL | 2 mM |
| E1 Enzyme | 10 µM | 1.0 µL | 400 nM |
| E2 Enzyme | 50 µM | 1.0 µL | 2 µM |
| E3 Ligase Complex | 5 µM | 2.0 µL | 400 nM |
| Ubiquitin | 1 mg/mL | 2.0 µL | ~9.4 µM |
| Recombinant TYK2 | 1 µM | 2.5 µL | 100 nM |
| Nuclease-Free Water | - | To 22.5 µL | - |
-
Initiate Reaction: Add 2.5 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the respective tubes. For the negative control, add 2.5 µL of the vehicle (e.g., DMSO).
-
Incubation: Mix gently and incubate the reactions at 37°C for 1-2 hours.[7]
-
Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.[7]
Western Blot Analysis
-
SDS-PAGE: Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TYK2 overnight at 4°C. To confirm ubiquitination, a separate blot can be probed with an anti-ubiquitin antibody.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[2]
Data Presentation and Interpretation
The primary output of this assay is a Western blot. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified TYK2 protein.[2] This "ladder" of bands represents the addition of multiple ubiquitin molecules to TYK2.
Example Data Summary
| This compound [nM] | Unmodified TYK2 Band Intensity (Arbitrary Units) | Polyubiquitinated TYK2 Smear Intensity (Arbitrary Units) |
| 0 (DMSO Control) | 1000 | 50 |
| 0.1 | 950 | 150 |
| 1 | 800 | 400 |
| 10 | 500 | 900 |
| 100 | 300 | 1200 |
| 1000 | 450 (Hook Effect) | 950 (Hook Effect) |
Note: The "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes (PROTAC-TYK2 or PROTAC-E3) is favored over the productive ternary complex, leading to reduced ubiquitination.[9]
Control Reactions
To ensure the specificity of the ubiquitination reaction, several control reactions should be performed.
| Reaction Condition | Expected Outcome | Rationale |
| No PROTAC | No or minimal ubiquitination of TYK2 | Demonstrates PROTAC-dependency |
| No ATP | No ubiquitination | Shows the reaction is energy-dependent |
| No E1, E2, or E3 | No ubiquitination | Confirms the requirement of the enzymatic cascade |
| No TYK2 | No TYK2-specific ubiquitination ladder | Confirms the ladder is specific to the target protein |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTAC molecules. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the ability of "this compound" to induce the ubiquitination of TYK2. The data generated from this assay provides critical insights into the mechanism of action and helps guide the optimization of PROTACs for therapeutic development.
References
- 1. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin - Wikipedia [en.wikipedia.org]
- 4. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC TYK2 Degrader-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a novel therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC TYK2 degrader-1 is a heterobifunctional molecule that selectively targets Tyrosine Kinase 2 (TYK2) for degradation. TYK2 is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons.[1][2] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By inducing the degradation of TYK2, this PROTAC has the potential to offer a more profound and sustained inhibition of these pathogenic signaling pathways compared to traditional small molecule inhibitors.
These application notes provide a comprehensive overview of the preclinical in vivo administration of a PROTAC TYK2 degrader, with a focus on a specific analog, compound 15t, which has demonstrated efficacy in a murine model of psoriasis.[1]
Signaling Pathway and Mechanism of Action
TYK2 is a critical intracellular kinase that associates with the receptors for cytokines such as IL-12, IL-23, and Type I IFNs.[4][5] Upon cytokine binding, TYK2, along with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5] this compound functions by simultaneously binding to TYK2 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity induces the ubiquitination of TYK2, marking it for degradation by the proteasome. This degradation-based mechanism not only inhibits the kinase activity of TYK2 but also eliminates its scaffolding functions, potentially leading to a more comprehensive pathway inhibition.[1][5]
Data Presentation
The following tables summarize the in vitro and in vivo data for the PROTAC TYK2 degrader, compound 15t.
Table 1: In Vitro Activity of TYK2 Degrader 15t
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC50 (TYK2 Degradation) | Jurkat | 0.42 nM | [1] |
| Dmax (TYK2 Degradation) | Jurkat | >95% | [1] |
| TYK2 Degradation (10 nM, 10h) | Jurkat | ~90% |[1] |
Table 2: In Vivo Efficacy of TYK2 Degrader 15t in a Murine Psoriasis Model
| Parameter | Vehicle Control | 15t (5 mg/kg, i.p.) | Reference |
|---|---|---|---|
| PASI Score (Day 7, estimated) | ~8.5 | ~2.5 | [1] |
| Epidermal Thickness (Day 7, estimated) | High | Significantly Reduced | [1] |
| Th17 Cells in Skin (%) (Day 7, estimated) | ~2.5% | ~1.0% | [1] |
| IL-17 in Serum (pg/mL) (Day 7, estimated) | ~120 | ~40 | [1] |
| IL-23 in Serum (pg/mL) (Day 7, estimated) | ~180 | ~60 | [1] |
| IFN-α in Serum (pg/mL) (Day 7, estimated) | ~150 | ~50 | [1] |
Note: Quantitative values are estimated from the graphical data presented in the source publication.
Table 3: Pharmacokinetic and Safety Profile of TYK2 Degrader 15t
| Parameter | Route | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | Oral | Negligible | [1] |
| In Vivo Efficacy | Intraperitoneal | Active at 5 mg/kg | [1] |
| Observed Toxicity | Intraperitoneal | No apparent toxicity |[1] |
Experimental Protocols
The following protocols are based on the methodologies described for the in vivo evaluation of the TYK2 degrader 15t in an imiquimod-induced psoriasis mouse model.[1]
Experimental Workflow
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to recapitulate the key features of human psoriasis, including epidermal hyperplasia (acanthosis), inflammatory cell infiltration, and the central role of the IL-23/IL-17 axis.
-
Animal Model: Male Balb/c mice, 6-8 weeks old.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Procedure:
-
One day before the start of the experiment, anesthetize the mice and shave a section of their dorsal skin.
-
Randomly assign the mice into treatment groups (e.g., Vehicle control, this compound).
-
For 6 consecutive days, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of each mouse.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness. Score these parameters to calculate the Psoriasis Area and Severity Index (PASI).
-
Record the body weight of the mice daily as a general measure of health and toxicity.
-
Formulation and Administration of this compound
Due to the typically poor aqueous solubility of PROTACs, a suitable vehicle is required for in vivo administration. While the specific vehicle for compound 15t was not disclosed[1], a common formulation for intraperitoneal (i.p.) injection of poorly soluble compounds in mice is a solution containing DMSO and a co-solvent like PEG400, further diluted in saline or corn oil.
-
Materials:
-
This compound (e.g., compound 15t)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Preparation of Dosing Solution (Representative Example):
-
Note: The following is a common formulation and may require optimization for specific PROTACs.
-
Prepare a stock solution of the PROTAC in DMSO.
-
For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, first mix the required volume of the DMSO stock solution with PEG400.
-
Vortex or sonicate until the PROTAC is fully dissolved.
-
Add the saline to the DMSO/PEG400 mixture and mix thoroughly. Ensure the final solution is clear and free of precipitation.
-
-
Administration:
-
Administer the this compound or vehicle control via intraperitoneal injection.
-
The recommended dose for compound 15t is 5 mg/kg, administered daily for 6 consecutive days, concurrent with the imiquimod application.[1]
-
The injection volume should be kept consistent, typically 5-10 mL/kg.
-
Pharmacodynamic and Efficacy Assessments
At the end of the treatment period, various endpoints can be assessed to determine the efficacy of the PROTAC TYK2 degrader.
-
Histological Analysis:
-
Euthanize the mice on day 7 and collect the treated dorsal skin.
-
Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the epidermal thickness and inflammatory cell infiltrate.
-
-
Flow Cytometry:
-
Isolate single-cell suspensions from the treated skin tissue.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers, such as CD4 and IL-17A, to identify and quantify Th17 cells.
-
Analyze the stained cells using a flow cytometer.
-
-
Cytokine Analysis (ELISA):
-
Collect blood via cardiac puncture at the time of euthanasia and prepare serum.
-
Homogenize a portion of the collected skin tissue to prepare tissue lysates.
-
Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as IL-17, IL-23, and IFN-α in the serum and skin tissue lysates.[1]
-
Safety and Toxicology Assessment
A preliminary assessment of the in vivo safety and tolerability of the PROTAC TYK2 degrader should be conducted.
-
Daily Monitoring:
-
Record the body weight of each mouse daily. Significant weight loss can be an indicator of toxicity.
-
Perform daily clinical observations for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Post-mortem Analysis:
-
At the end of the study, a gross examination of major organs can be performed to check for any abnormalities.
-
For more detailed toxicity studies, organ weights can be recorded, and tissues can be collected for histopathological analysis.
-
Conclusion
The preclinical data for the PROTAC TYK2 degrader 15t demonstrates its potential as a therapeutic agent for autoimmune and inflammatory diseases like psoriasis.[1] By effectively degrading TYK2 in vivo, it significantly ameliorates disease pathology in a relevant mouse model. The protocols outlined above provide a framework for researchers to conduct similar in vivo efficacy and safety studies for novel TYK2 degraders. It is important to note that formulation and dosing regimens may need to be optimized for different PROTAC molecules to achieve the desired pharmacokinetic and pharmacodynamic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC TYK2 Degrader-1 Western Blot Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Western blot results for PROTAC TYK2 degrader-1. This guide provides frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your Western blot analysis of this compound.
Q1: I am not observing any degradation of TYK2 after treating my cells with this compound. What are the possible reasons?
A1: A lack of TYK2 degradation can stem from several factors, ranging from the experimental setup to the specific biology of your cell line. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Activity:
-
Improper Storage: Ensure that the this compound has been stored correctly, typically at -80°C for long-term storage and -20°C for shorter periods, to prevent degradation. Avoid repeated freeze-thaw cycles.[1]
-
Vehicle Control: Confirm that your vehicle control (e.g., DMSO) is not affecting TYK2 levels.
-
-
Optimize Treatment Conditions:
-
Concentration Range: You may be using a concentration that is too low to induce degradation or, conversely, a concentration that is too high and causing the "hook effect" (see FAQ #2). Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation.[2]
-
Treatment Duration: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal degradation.[3]
-
-
Cell Line-Specific Factors:
-
E3 Ligase Expression: this compound's activity is dependent on the presence of the appropriate E3 ligase. Confirm that your cell line expresses sufficient levels of the E3 ligase recruited by the degrader. This can be checked via Western blot.
-
TYK2 Expression: Ensure your cell line expresses detectable levels of TYK2.
-
-
Western Blotting Technique:
-
Antibody Performance: Verify the specificity and sensitivity of your primary TYK2 antibody. Include a positive control lysate from a cell line known to express high levels of TYK2.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane.[4] Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading across all lanes.
-
Transfer Efficiency: Confirm that proteins have successfully transferred from the gel to the membrane. You can visualize total protein on the membrane using Ponceau S staining before blocking.[5]
-
Q2: I see TYK2 degradation at lower concentrations of the degrader, but at higher concentrations, the degradation is less efficient. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[6][7]
-
Mechanism: At optimal concentrations, the PROTAC forms a productive ternary complex between TYK2 and the E3 ligase, leading to ubiquitination and degradation. However, at very high concentrations, the PROTAC can form binary complexes, where one PROTAC molecule binds to TYK2 and another binds to the E3 ligase, preventing the formation of the productive ternary complex.[7][8]
-
Solution: To overcome the hook effect, it is crucial to perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration that yields maximum degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[3][8]
Q3: I am observing non-specific bands in my Western blot, making it difficult to interpret the TYK2 signal. How can I resolve this?
A3: Non-specific bands can be caused by several factors related to your antibodies and blotting procedure.
-
Antibody Specificity:
-
Primary Antibody: Ensure your primary antibody is specific for TYK2. Consider using a monoclonal antibody for higher specificity.
-
Secondary Antibody: Use a secondary antibody that is specific for the host species of your primary antibody and has been cross-adsorbed to minimize cross-reactivity.
-
-
Blocking and Washing:
-
Blocking Buffer: Optimize your blocking buffer. While 5% non-fat dry milk in TBST is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA).[9]
-
Blocking Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[9]
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
-
Antibody Concentration:
-
Titrate Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.[10]
-
Q4: The bands for my loading control (e.g., GAPDH, β-actin) are inconsistent across the lanes. What should I do?
A4: Consistent loading control bands are essential for accurate quantification of protein degradation.
-
Accurate Protein Quantification: Ensure that you accurately determine the protein concentration of your lysates using a reliable method like the BCA assay.[2][4]
-
Careful Pipetting: Be meticulous when loading equal amounts of protein into each well of the gel.
-
Choose a Stable Loading Control: In some experimental conditions, the expression of common loading controls can be affected. If you continue to see variability, consider testing alternative loading controls.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical this compound Western blot experiment. Note that optimal conditions may vary depending on the specific cell line and experimental setup.
| Parameter | Recommended Value/Range | Expected Outcome |
| This compound Concentration | 0.1 nM - 10 µM | Dose-dependent decrease in TYK2 protein levels. |
| Treatment Time | 2 - 24 hours | Time-dependent degradation of TYK2. |
| Protein Loading Amount | 20 - 30 µg per lane | Consistent loading control bands and detectable TYK2 signal.[4] |
| Primary Antibody Dilutions | ||
| - anti-TYK2 | 1:500 - 1:6000 | A specific band at the correct molecular weight for TYK2 that decreases with degrader treatment.[11][12] |
| - anti-GAPDH / β-actin | 1:1000 - 1:5000 | A consistent band at the appropriate molecular weight across all lanes.[4] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Clear bands with low background.[4] |
Experimental Protocols
Here are detailed methodologies for the key experiments involved in assessing this compound activity.
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of this compound and vehicle control for the specified duration.
-
Cell Harvest:
-
Adherent Cells: Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold lysis buffer with protease and phosphatase inhibitors.[13]
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, vortexing every 10 minutes.[4]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TYK2, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[3]
-
Loading Control: If necessary, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting your this compound experiments.
Caption: Mechanism of PROTAC-mediated TYK2 degradation.
Caption: Simplified TYK2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. TYK2 antibody (16412-1-AP) | Proteintech [ptglab.com]
- 12. TYK2 antibody (67411-1-Ig) | Proteintech [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Hook Effect: A Technical Support Center for PROTAC TYK2 Degrader-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC TYK2 degrader-1. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the "hook effect," a common experimental artifact encountered with potent PROTACs, ensuring accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein (TYK2) at high concentrations of this compound.[1][2] This results in a characteristic bell-shaped dose-response curve where maximal degradation is observed at an optimal, intermediate concentration, while higher concentrations lead to reduced efficacy.[1][3] This phenomenon occurs due to the formation of non-productive binary complexes, where at excessive concentrations, the PROTAC independently binds to either TYK2 or the E3 ligase, preventing the formation of the productive ternary complex (TYK2-PROTAC-E3 Ligase) required for ubiquitination and degradation.[1][2]
Q2: Why is it crucial to recognize and address the hook effect with this compound?
A2: Failing to account for the hook effect can lead to significant misinterpretation of experimental outcomes. A highly potent degrader like this compound might be incorrectly assessed as inactive or weakly active if tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[3] Understanding this effect is essential for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising compounds.[1]
Q3: What are the key experimental parameters to characterize the hook effect of this compound?
A3: The primary experimental readouts to characterize the hook effect are the DC50 and Dmax values derived from a full dose-response curve.
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC at which 50% of the target protein is degraded. For PROTAC TYK2 degradation agent-1, the DC50 has been reported to be approximately 14 nM.[4][5]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable. For this compound, the Dmax is reported to be greater than 60%.[6]
A pronounced hook effect will be evident as a significant reduction in the percentage of TYK2 degradation after the Dmax has been reached at the optimal concentration.[1]
Troubleshooting Guide
Problem 1: I observe a bell-shaped dose-response curve for TYK2 degradation.
-
Likely Cause: This is a classic presentation of the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of concentrations for this compound, ensuring you have sufficient data points at both lower and higher concentrations to fully define the bell shape. It is advisable to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine the Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are working in the productive degradation range.[3]
-
Assess Ternary Complex Formation: Employ biophysical assays like AlphaLISA or co-immunoprecipitation to directly measure the formation of the TYK2-PROTAC-E3 ligase ternary complex at various concentrations. This will help correlate ternary complex formation with the observed degradation profile.[1]
-
Problem 2: this compound shows weak or no degradation at my chosen concentrations.
-
Likely Cause: The concentrations tested may be too high and fall within the hook effect region, or they may be too low to induce significant degradation.[3]
-
Troubleshooting Steps:
-
Test a Broad Dose Range: As a primary step, perform a dose-response experiment across a very wide range of concentrations, from picomolar to high micromolar, to identify the optimal degradation window.[3]
-
Verify Target Engagement: Before concluding inactivity, confirm that this compound is engaging with TYK2 and the appropriate E3 ligase within the cell. Cellular thermal shift assays (CETSA) or NanoBRET assays can be used for this purpose.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular concentrations of the PROTAC, potentially masking its true degradation capability. Consider performing permeability assays if degradation remains low across all tested concentrations.[1]
-
Check E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of the E3 ligase recruited by this compound.
-
Data Presentation
Table 1: Dose-Response of this compound on TYK2 Levels
| This compound Concentration (nM) | % TYK2 Degradation (Hypothetical Data) |
| 0.1 | 15% |
| 1 | 40% |
| 10 | 75% |
| 14 | 50% (DC50) [4][5] |
| 50 | >60% (Approaching Dmax)[6] |
| 100 | 55% |
| 500 | 30% |
| 1000 | 15% |
Note: The percentage of TYK2 degradation is hypothetical to illustrate a typical dose-response curve exhibiting the hook effect, anchored by reported DC50 and Dmax values.
Experimental Protocols
Protocol 1: Western Blotting for Measuring TYK2 Degradation
This protocol details the steps to quantify TYK2 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including the hook effect.[3] Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for TYK2.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the TYK2 signal to the loading control signal.
-
Plot the normalized TYK2 levels against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values. A bell-shaped curve is indicative of the hook effect.[7]
-
Protocol 2: AlphaLISA for Assessing Ternary Complex Formation
This protocol provides a method to measure the formation of the TYK2-PROTAC-E3 ligase ternary complex in a biochemical assay.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Prepare solutions of tagged TYK2 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged TYK2 protein, the tagged E3 ligase, and the PROTAC dilutions.
-
Include controls such as no PROTAC, no TYK2, and no E3 ligase.
-
Incubate the plate to allow for the formation of the ternary complex.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Incubate the plate in the dark to allow for the binding of the beads to the tagged proteins.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. The formation of the ternary complex will result in a signal, and a bell-shaped curve is indicative of the hook effect at the biochemical level.[1]
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Simplified TYK2 signaling pathway.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC TYK2 degradation agent1 | PROTACs | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identifying Off-Target Effects of PROTAC TYK2 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of PROTAC TYK2 degrader-1. The information is presented in a question-and-answer format and includes detailed experimental protocols, data interpretation guidelines, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a PROTAC like TYK2 degrader-1?
A1: Off-target effects of PROTACs can stem from several factors:
-
Warhead-related off-targets: The ligand that binds to the target protein (in this case, TYK2) may have affinity for other kinases or proteins, leading to their unintended degradation.
-
E3 Ligase Recruiter-related off-targets: The ligand that engages the E3 ubiquitin ligase (e.g., VHL or Cereblon) can have its own pharmacological activities or induce the degradation of proteins that are natural substrates of that E3 ligase. For instance, pomalidomide-based recruiters for Cereblon are known to degrade certain zinc-finger proteins.[1][2]
-
Formation of non-productive ternary complexes: The PROTAC may facilitate the formation of a ternary complex between the E3 ligase and an unintended protein, leading to its ubiquitination and degradation.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and could potentially lead to off-target pharmacology.[2]
Q2: What are the essential first steps to assess the selectivity of this compound?
A2: A multi-tiered approach is recommended to comprehensively evaluate the selectivity of your TYK2 degrader.
-
Initial Selectivity Screening: Begin by assessing the degradation of other members of the Janus kinase (JAK) family (JAK1, JAK2, and JAK3) via Western blot, as they share the highest homology with TYK2.
-
Unbiased Global Proteomics: Employ quantitative mass spectrometry-based proteomics to obtain a global view of protein level changes in response to treatment with the PROTAC. This is the most comprehensive method for identifying unanticipated off-target effects.[3]
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the PROTAC to potential off-targets identified in your proteomics screen.
Q3: How can I distinguish between direct off-target degradation and downstream effects of TYK2 degradation?
A3: This is a critical aspect of off-target analysis. Here are some strategies:
-
Time-Course Experiments: Analyze changes in the proteome at early time points (e.g., 2-6 hours). Direct degradation of off-targets is likely to occur rapidly, while downstream effects resulting from the loss of TYK2 function will take longer to manifest.
-
Use of Control Compounds: An essential control is an inactive version of your PROTAC, for example, one with a modification to the E3 ligase ligand that prevents it from binding to the ligase. This control helps to differentiate between effects caused by target degradation and those arising from the pharmacological activity of the warhead itself.[1]
-
Rescue Experiments: To confirm that a cellular phenotype is a result of on-target TYK2 degradation, you can attempt to rescue the phenotype by re-expressing a version of TYK2 that is resistant to degradation by your PROTAC.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| High number of potential off-targets in proteomics data. | 1. The warhead has low selectivity. 2. The linker design is suboptimal, leading to the formation of promiscuous ternary complexes. | 1. Consider redesigning the warhead for higher target specificity. 2. Synthesize and test a library of PROTACs with varying linker lengths and compositions to improve selectivity.[3] |
| Discrepancy between proteomics and Western blot results. | 1. Differences in the sensitivity and dynamic range of the two techniques. 2. Antibody cross-reactivity in the Western blot. | 1. Prioritize proteomics data for initial off-target discovery. 2. Validate Western blot antibodies using appropriate controls (e.g., knockout/knockdown cell lines) to ensure specificity. |
| Significant cellular toxicity observed. | 1. On-target toxicity due to potent TYK2 degradation. 2. Off-target degradation of an essential protein. 3. Off-target pharmacological effects of the PROTAC molecule itself. | 1. Perform a dose-response analysis to determine the therapeutic window. 2. Analyze proteomics data for the degradation of known essential proteins. 3. Test an inactive control PROTAC to see if the toxicity is independent of degradation.[1] |
| "Hook effect" observed at high concentrations. | Formation of non-productive binary complexes between the PROTAC and either TYK2 or the E3 ligase.[2] | 1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation. 2. For subsequent experiments, use concentrations within the productive degradation window. |
Data Presentation
While specific quantitative off-target data for a compound named "this compound" is not publicly available, we can present a representative dataset based on the published data for a highly selective TYK2 degrader, compound 15t . In a study, the authors performed a data-independent acquisition (DIA)-based proteomic analysis after treating Jurkat cells with 15t. Out of 6,873 proteins detected, TYK2 was among the very few significantly downregulated proteins, and the levels of other JAK family members (JAK1 and JAK3) were unchanged.[4]
Table 1: Representative Global Proteomics Data for a Selective TYK2 Degrader (Compound 15t)
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Status |
| TYK2 | -2.5 | < 0.001 | On-Target |
| JAK1 | -0.1 | > 0.05 | Not Significant |
| JAK3 | 0.05 | > 0.05 | Not Significant |
| Protein X | -1.8 | < 0.01 | Potential Off-Target |
| Protein Y | 0.2 | > 0.05 | Not Significant |
Note: This table is illustrative and based on the description of the high selectivity of compound 15t. For a complete off-target profile, it is crucial to perform your own global proteomics experiments.
Table 2: Representative Kinome Scan Data for a Highly Selective TYK2 Degrader
A kinome scan can be used to assess the binding of the PROTAC's warhead to a large panel of kinases. For a highly selective TYK2 degrader, the results would ideally show potent binding to TYK2 and minimal interaction with other kinases.
| Kinase | % Inhibition @ 1 µM |
| TYK2 | > 95% |
| JAK1 | < 10% |
| JAK2 | < 10% |
| JAK3 | < 10% |
| Kinase Z | < 10% |
Note: This table is a hypothetical representation of data for a highly selective TYK2 degrader.
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human T-cell line like Jurkat for immunological studies) to 70-80% confluency.
-
Treat cells with this compound at its optimal degradation concentration (and a higher concentration to assess the "hook effect").
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (one that does not bind the E3 ligase).
-
Incubate for a predetermined time (e.g., 6-24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
3. Peptide Labeling and Mass Spectrometry:
-
For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are your potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the PROTAC to potential off-targets in a cellular context.
1. Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Incubate for a sufficient time to allow for compound entry and target binding (e.g., 1 hour).
2. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should be optimized to span the melting point of the protein of interest.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the soluble protein of interest in the supernatant using a specific antibody-based method like Western blot or an ELISA-based assay.
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it is binding to and stabilizing the protein.
Mandatory Visualizations
TYK2 Signaling Pathway
Caption: TYK2 is a key component of the JAK-STAT signaling pathway.
Experimental Workflow for Off-Target Identification
References
improving cell permeability of PROTAC TYK2 degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC TYK2 degrader-1. The information is designed to address common challenges related to cell permeability and experimental setup.
Troubleshooting Guide
This guide is intended to help researchers identify and resolve common issues encountered during experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| 1. Low or no degradation of TYK2 protein is observed. | Poor Cell Permeability: this compound, like many PROTACs, has a high molecular weight which can limit its ability to cross cell membranes.[1] | - Increase incubation time: Allow more time for the PROTAC to penetrate the cells. - Increase concentration: Use a higher concentration of the PROTAC, but be mindful of potential off-target effects or the "hook effect".[2] - Use a cell line with higher passive permeability: If possible, switch to a cell line known to be more permissible to large molecules. - Optimize linker: Consider synthesizing analogs with linkers known to improve permeability, such as those with increased rigidity (e.g., incorporating piperazine or piperidine moieties) or by replacing amide bonds with esters.[3][4] |
| Low Solubility: The compound may be precipitating out of the cell culture medium. | - Check solubility: Ensure the final concentration of the PROTAC in the media is below its solubility limit. The use of a small percentage of DMSO is common, but its final concentration should be kept low (typically <0.5%) to avoid cell toxicity. - Prepare fresh solutions: Always use freshly prepared stock solutions for your experiments. | |
| "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC:TYK2 or PROTAC:VHL) can outcompete the formation of the productive ternary complex (TYK2:PROTAC:VHL), leading to reduced degradation.[2] | - Perform a dose-response experiment: Test a wide range of concentrations to identify the optimal concentration for degradation and to observe the hook effect. | |
| Cell Line Specificity: The expression levels of VHL (the E3 ligase recruited by this PROTAC) or other necessary components of the ubiquitin-proteasome system may be low in the chosen cell line. | - Verify VHL expression: Confirm that your cell line expresses adequate levels of VHL via western blot or qPCR. - Use a positive control: Include a positive control PROTAC known to work in your cell line to ensure the cellular machinery for degradation is functional. | |
| 2. High variability in experimental results. | Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the PROTAC stock solution. | - Use calibrated pipettes: Ensure all pipettes are properly calibrated. - Prepare a master mix: For treating multiple wells, prepare a master mix of the PROTAC in cell culture media to ensure each well receives the same concentration. |
| Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can impact results. | - Standardize cell seeding: Seed cells at a consistent density for all experiments. - Use cells at a consistent passage number: Avoid using cells that have been passaged too many times. - Monitor cell health: Regularly check cells for signs of stress or contamination. | |
| 3. How can I confirm that the observed protein loss is due to proteasomal degradation? | Not applicable | - Use a proteasome inhibitor: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, the protein levels of TYK2 should be restored in the presence of the inhibitor.[2] - Use a neddylation inhibitor: Co-treatment with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for the activity of cullin-RING E3 ligases like VHL, should also block degradation.[2] |
| 4. How do I create a control for my experiment? | Not applicable | - Inactive Epimer: Synthesize or obtain an inactive epimer of the VHL ligand. This molecule should not be able to bind to VHL and therefore should not induce degradation. - Competitive Inhibition: Co-treat with an excess of the free TYK2 ligand or the free VHL ligand. This will compete with the PROTAC for binding to their respective targets and should block degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the TYK2 protein, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings TYK2 and VHL into close proximity, leading to the ubiquitination of TYK2 and its subsequent degradation by the proteasome.
Q2: What are the key structural components of this compound?
A2: this compound consists of a ligand that binds to TYK2, a ligand that binds to the VHL E3 ligase (a derivative of thalidomide is not correct, it is a hydroxyproline-based ligand), and a linker that connects these two ligands.[5]
Q3: Why is cell permeability a concern for PROTACs like TYK2 degrader-1?
A3: PROTACs are large molecules, often with molecular weights exceeding 800 g/mol , and can have a high polar surface area.[1] These properties are outside the typical range for orally bioavailable drugs (the "Rule of 5") and can make it difficult for them to passively diffuse across the cell membrane to reach their intracellular target.
Q4: How can I measure the cell permeability of this compound?
A4: The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a cell-free assay that measures passive diffusion, while the Caco-2 assay uses a monolayer of cells to model intestinal absorption and can account for both passive and active transport.[6][7]
Q5: What are some strategies to improve the cell permeability of a PROTAC like TYK2 degrader-1?
A5: Several strategies can be employed, primarily focused on modifying the linker. These include:
-
Reducing polar surface area: Replacing polar groups in the linker with non-polar ones.
-
Using rigid linkers: Incorporating cyclic structures like piperazine or piperidine can sometimes improve permeability.[3]
-
Prodrug approach: Masking polar functional groups with cleavable lipophilic moieties.
-
Macrocyclization: Creating a cyclic PROTAC can in some cases improve permeability by locking the molecule in a more membrane-compatible conformation.
Quantitative Data Summary
The following tables provide representative data for VHL-based PROTACs to illustrate expected outcomes from permeability and degradation assays. Note: This is not experimental data for this compound but is based on typical values for similar PROTACs.
Table 1: Permeability Data from PAMPA and Caco-2 Assays
| Compound | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound (Hypothetical) | 0.5 | 0.3 | 0.9 | 3.0 | Low to Moderate |
| Control PROTAC (High Permeability) | 2.5 | 2.0 | 2.2 | 1.1 | High |
| Control PROTAC (Low Permeability) | < 0.1 | < 0.1 | 0.5 | > 5.0 | Low (potential efflux) |
Papp: Apparent Permeability Coefficient. (A-B): Apical to Basolateral. (B-A): Basolateral to Apical. An efflux ratio greater than 2 is indicative of active efflux.[7]
Table 2: Cellular Degradation Data
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| This compound (Hypothetical) | HEK293 | 50 | > 90 |
| Positive Control PROTAC | HEK293 | 10 | > 95 |
| Negative Control (Inactive Epimer) | HEK293 | > 1000 | < 10 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through an artificial lipid membrane, into an acceptor well.[8]
Methodology:
-
Prepare the artificial membrane: A filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane).[9]
-
Prepare solutions:
-
Donor solution: Dissolve this compound in a suitable buffer (e.g., PBS pH 7.4 with 5% DMSO) to the desired concentration (e.g., 10 µM).[9]
-
Acceptor solution: The same buffer without the compound.
-
-
Assay setup:
-
Add the acceptor solution to the wells of an acceptor plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution to the wells of the filter plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).[9]
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the measured concentrations and assay parameters.
Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug permeability.[10]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[7][10]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11]
-
Prepare Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[7]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the compound solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a specific time (e.g., 2 hours) at 37°C.[11]
-
Take samples from the basolateral compartment at defined time points.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux:
-
Add the compound solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and sample from the apical compartment as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both directions and determine the efflux ratio.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for PAMPA and Caco-2 permeability assays.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
stability issues with PROTAC TYK2 degrader-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC TYK2 degrader-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO.[1][2] Some sources suggest that using a new, anhydrous grade of DMSO and sonication may be necessary to achieve complete dissolution, especially at high concentrations.[1][2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity and activity of the degrader. The following storage conditions are recommended:
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months.[1][4] Short-term storage at -20°C for up to 1 month is also possible.[1][4] It is critical to avoid repeated freeze-thaw cycles.[1][4]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of the degrader in my cell culture medium?
A3: Yes, inconsistent results can be a sign of compound instability in the aqueous environment of cell culture media. While specific stability data for this compound in various media is not extensively published, PROTACs, in general, can be susceptible to hydrolysis or aggregation in aqueous solutions. It is advisable to assess the stability of the degrader in your specific cell culture medium over the time course of your experiment.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution/cell culture medium. | The solubility of the PROTAC in aqueous solutions is much lower than in DMSO. | - Lower the final concentration of the PROTAC in the assay. - Increase the percentage of DMSO in the final solution (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized). - Consider using a formulation with co-solvents like PEG300 or Tween 80 for in vivo studies, which might be adapted for in vitro work with appropriate controls.[3] |
| Loss of degradation activity over time in a long-term experiment. | The PROTAC may be degrading in the cell culture medium at 37°C. | - Reduce the duration of the experiment if possible. - Replenish the medium with freshly diluted PROTAC at regular intervals during the experiment. - Perform a time-course experiment to determine the stability of the degrader in your specific medium (see Experimental Protocols section). |
| No or low degradation of TYK2. | - The PROTAC concentration is too low or too high (hook effect). - The PROTAC has degraded due to improper storage or handling. - The chosen cell line does not express sufficient levels of the required E3 ligase (e.g., VHL or CRBN). | - Perform a comprehensive dose-response curve to find the optimal concentration. - Ensure the stock solution has been stored correctly and is not expired. Use a fresh aliquot for each experiment. - Confirm the expression of the relevant E3 ligase in your cell line using techniques like Western blotting or qPCR. |
| High background or off-target effects. | - The PROTAC concentration is too high. - The PROTAC is not selective for TYK2. | - Lower the concentration of the degrader. - Include appropriate controls, such as a negative control compound that does not bind to the E3 ligase or the target. |
Quantitative Data Summary
Solubility and Storage Recommendations
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (122.57 mM) | [1] |
| Storage (Solid) | -20°C (up to 3 years) | [3] |
| Storage (Stock Solution) | -80°C (up to 6 months) | [1][4] |
| Storage (Stock Solution) | -20°C (up to 1 month) | [1][4] |
Biological Activity
| Parameter | Cell Line | Value | Reference |
| DC50 | Jurkat cells | 14 nM | [4] |
| Effective Concentration | Jurkat cells | 1 µM (for 6 hours) | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Preparation of Samples:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a control sample of the degrader in a stable solvent like acetonitrile at the same concentration.
-
Incubate the medium-containing samples at 37°C in a cell culture incubator.
-
-
Time Points:
-
Collect aliquots of the incubated samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the amount of intact this compound remaining at each time point.
-
The percentage of remaining degrader at each time point is calculated relative to the 0-hour time point.
-
-
Data Analysis:
-
Plot the percentage of remaining degrader against time to determine the degradation kinetics and half-life (T½) in the specific medium.
-
Protocol 2: Western Blot for TYK2 Degradation
This protocol describes the assessment of TYK2 protein degradation in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat cells) at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 6 or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TYK2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the TYK2 band intensity to the loading control to determine the extent of degradation at each concentration.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting degradation experiments.
References
interpreting PROTAC TYK2 degrader-1 dose-response curves
Welcome to the technical support center for PROTAC TYK2 degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves and overcoming common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Tyrosine Kinase 2 (TYK2). It functions by simultaneously binding to TYK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag TYK2 with ubiquitin, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the TYK2 protein, rather than just inhibiting its enzymatic activity.
Q2: What are DC50 and Dmax in the context of a PROTAC dose-response curve?
A2:
-
DC50 (Half-maximal Degradation Concentration): This is a measure of the potency of the PROTAC degrader. It represents the concentration of the degrader at which 50% of the target protein (TYK2) is degraded.[1] A lower DC50 value indicates a more potent degrader.
-
Dmax (Maximum Degradation): This value represents the maximum percentage of the target protein that can be degraded by the PROTAC.[1] It is a measure of the efficacy of the degrader. For example, a Dmax of 95% means that a maximum of 95% of the TYK2 protein was degraded.
Q3: What is the "hook effect" and why does it occur in PROTAC experiments?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This results in a characteristic bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. The formation of these binary complexes inhibits the formation of the active ternary complex.[2]
Q4: Which signaling pathways are regulated by TYK2?
A4: TYK2 is a key component of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons. These pathways are critical for immune responses and are implicated in various autoimmune and inflammatory diseases.[3]
Interpreting Dose-Response Curves: Troubleshooting Guide
This guide addresses specific issues you may encounter when generating and interpreting dose-response curves for this compound.
Problem 1: My dose-response curve has a "bell" or "U" shape.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a broader range of concentrations, especially at the higher end where the decreased degradation is observed. This will help to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). For subsequent experiments, it is advisable to use concentrations at or below this optimal level.
-
Consider Biophysical Assays: Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) can be used to measure the formation of the ternary complex at different PROTAC concentrations, which can help to understand the relationship between complex formation and the observed degradation profile.
-
Problem 2: I am not observing any degradation of TYK2.
-
Likely Causes: This could be due to a variety of factors, including poor cell permeability of the PROTAC, inefficient ternary complex formation, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure that your this compound is properly solubilized and has not precipitated. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Assess Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane. Consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.
-
Check for E3 Ligase Expression: The targeted E3 ligase (e.g., VHL or Cereblon) must be expressed in your cell line of choice. You can verify its expression using Western blotting or qPCR.
-
Confirm Ternary Complex Formation: If possible, use biophysical assays like TR-FRET or surface plasmon resonance (SPR) to determine if a stable ternary complex is being formed in vitro.
-
Rule out the Hook Effect: Test a much wider range of concentrations, including very low (picomolar) and very high (micromolar) ranges, to ensure you are not working solely within the hook effect region of the curve.
-
Problem 3: I see TYK2 degradation, but no effect on downstream signaling (e.g., p-STAT levels remain high).
-
Likely Causes: This could indicate the activation of compensatory signaling pathways or that the remaining small fraction of TYK2 is sufficient to maintain downstream signaling.
-
Troubleshooting Steps:
-
Investigate Compensatory Pathways: Cancer cells can adapt to the inhibition of one pathway by upregulating others.[4] Use Western blotting to examine the phosphorylation status of other JAK family members (e.g., JAK1, JAK2) or key proteins in parallel pathways like the MEK/ERK and PI3K/AKT pathways.
-
Assess the Scaffolding Function of TYK2: TYK2 has both catalytic and scaffolding functions. Even when degraded, the remaining TYK2 might be enough to act as a scaffold and support some level of signaling. Consider this possibility when interpreting your results.
-
Ensure Complete Degradation: Aim for a higher Dmax if possible by optimizing the PROTAC concentration and incubation time.
-
Check for Negative Feedback Loops: The inhibition of a signaling pathway can sometimes lead to the activation of negative feedback mechanisms that reactivate the pathway.
-
Problem 4: I am observing high variability in my results between experiments or different cell lines.
-
Likely Causes: Inconsistent cell culture conditions, reagent variability, or inherent differences in the cellular machinery between cell lines can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range, maintain a consistent seeding density, and ensure the cells are healthy and not overly confluent.[5]
-
Validate Reagents: Use high-quality, validated antibodies and ensure that your PROTAC stock solution is stable and stored correctly. Aliquoting the stock can help to avoid multiple freeze-thaw cycles.
-
Characterize Your Cell Lines: The expression levels of TYK2, the E3 ligase, and other components of the ubiquitin-proteasome system can vary significantly between cell lines, which can impact PROTAC efficacy.[6] It is advisable to measure the baseline protein levels of these components in the cell lines you are using.
-
Control for Experimental Error: Ensure accurate and consistent pipetting and loading during your experiments.
-
Data Presentation
Table 1: Representative Degradation Profile of a TYK2 PROTAC Degrader (15t)
| Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| Jurkat | 0.42 | 95 | CRBN |
| HaCaT | - | Significant Degradation | CRBN |
Data is illustrative and based on published findings for a specific TYK2 degrader.[5] Actual values for this compound may vary.
Experimental Protocols
Detailed Protocol: Western Blot for TYK2 and Phospho-STAT3
This protocol outlines the steps to measure the levels of total TYK2 and phosphorylated STAT3 (a downstream target) following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-TYK2, anti-pSTAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TYK2 and p-STAT3 signals to a loading control (e.g., GAPDH or β-actin).
-
For p-STAT3, it is also recommended to normalize to the total STAT3 signal.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified TYK2 signaling pathway.
Caption: Troubleshooting workflow for lack of TYK2 degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Potential PROTAC TYK2 Degrader-1-Induced Toxicity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity induced by PROTAC TYK2 degrader-1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to selectively target Tyrosine Kinase 2 (TYK2) for degradation.[1] It consists of a ligand that binds to TYK2, a ligand that recruits an E3 ubiquitin ligase (most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two. By bringing TYK2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of TYK2, marking it for degradation by the cell's proteasome.[2] This targeted degradation approach aims to reduce the levels of TYK2 protein, thereby inhibiting its signaling pathways, which are implicated in autoimmune and inflammatory diseases.[3][4]
Q2: What are the potential causes of cytotoxicity observed with this compound?
Observed cytotoxicity can stem from several factors:
-
On-target toxicity: The degradation of TYK2 itself might lead to cellular effects in certain cell types that are highly dependent on TYK2 signaling for survival or proliferation.
-
Off-target toxicity: The PROTAC could be degrading proteins other than TYK2. This may occur if the TYK2-binding or E3 ligase-binding components of the PROTAC have affinity for other proteins.[5]
-
Ligand-specific effects: The individual ligands (TYK2 binder or E3 ligase binder) may have pharmacological activities, including cytotoxicity, that are independent of protein degradation.[5]
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can sometimes be associated with off-target effects or altered cellular responses.[6]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Several experimental controls can help distinguish between on-target and off-target effects:
-
Inactive control PROTAC: Synthesize or obtain an inactive epimer of the PROTAC where the E3 ligase-binding ligand is modified to prevent its interaction with the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement and subsequent protein degradation.[5]
-
Ligand-only controls: Test the TYK2-binding small molecule and the E3 ligase-binding small molecule separately to determine if either component possesses inherent cytotoxicity.[5]
-
Proteasome inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the observed toxicity is dependent on proteasomal degradation. A reduction in cytotoxicity following proteasome inhibition points towards a PROTAC-mediated degradation effect (either on- or off-target).[5]
-
Global Proteomics: Employ mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with the PROTAC. This can reveal any unintended off-target degradation.[7]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTAC TYK2 degradation agent-1, 2921556-14-9 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete TYK2 Degradation with PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during TYK2 degradation experiments using Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it mediate TYK2 degradation?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs), such as TYK2, from cells.[1][2][3] It works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC consists of three key components: a ligand that binds to the target protein (TYK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][5] By simultaneously binding to both TYK2 and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with TYK2.[1][3][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to TYK2, marking it for degradation by the proteasome.[3][7][8]
Q2: What are the common reasons for incomplete TYK2 degradation?
Incomplete degradation of TYK2 by a PROTAC can stem from several factors related to the PROTAC molecule itself, cellular factors, or the experimental setup.[9] Key reasons include:
-
The "Hook Effect": At high concentrations, the PROTAC can form non-productive binary complexes with either TYK2 or the E3 ligase, which prevents the formation of the necessary ternary complex for degradation.[1][10][11]
-
Suboptimal Ternary Complex Formation: The stability and efficiency of the ternary complex are crucial for effective degradation.[9][12][13] Issues with the linker length or composition, or unfavorable protein-protein interactions can lead to a weak or unstable ternary complex.[4][10][14]
-
Low E3 Ligase Expression: The chosen E3 ligase (e.g., CRBN, VHL) may not be sufficiently expressed in the cell type being used, limiting the availability for PROTAC-mediated degradation.[15][16]
-
Cellular Protein Dynamics: High rates of TYK2 synthesis can counteract the degradation induced by the PROTAC.
-
Poor Cell Permeability of the PROTAC: The PROTAC may not efficiently cross the cell membrane to reach its intracellular target.[11][17]
-
Subcellular Localization: The target protein and the E3 ligase may be in different subcellular compartments, preventing their interaction.[18][19][20]
-
PROTAC Metabolism: The PROTAC molecule may be metabolized into inactive forms within the cell.[21]
Q3: What is the "Hook Effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][10][11] This occurs because at excessive concentrations, the PROTAC forms unproductive binary complexes (TYK2-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex required for degradation.[11][17]
To mitigate the hook effect:
-
Perform a wide dose-response curve: Test a broad range of concentrations, including very low ones (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and to observe the full bell-shaped curve.[9][11]
-
Optimize PROTAC concentration: Once the optimal concentration for maximal degradation (Dmax) is identified, use this concentration for subsequent experiments.
Troubleshooting Guide
Issue 1: Weak or no TYK2 degradation observed at expected active concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive PROTAC | 1. Verify Compound Integrity: Confirm the identity and purity of the PROTAC using analytical methods like LC-MS and NMR. 2. Test a Wider Concentration Range: Your initial concentrations might be too high (in the hook effect region) or too low. Test a very broad range (e.g., 1 pM to 100 µM).[11] |
| Suboptimal Ternary Complex Formation | 1. Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA, FRET, or SPR to directly measure the formation of the TYK2-PROTAC-E3 ligase complex at various concentrations.[6][17] 2. Modify PROTAC Design: If ternary complex formation is weak, consider synthesizing new PROTACs with different linker lengths or compositions, or different E3 ligase ligands.[4][10] |
| Low E3 Ligase Expression | 1. Check E3 Ligase Expression: Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using Western blotting or qPCR. 2. Choose a Different E3 Ligase or Cell Line: If expression is low, consider using a PROTAC that recruits a different, more highly expressed E3 ligase, or switch to a cell line with higher expression of the target E3 ligase.[15][16] |
| Poor Cell Permeability | 1. Evaluate Cell Permeability: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] 2. Modify PROTAC Structure: If permeability is low, consider modifications to the PROTAC structure to improve its physicochemical properties. |
| High TYK2 Synthesis Rate | 1. Time-Course Experiment: Perform a time-course experiment to understand the kinetics of degradation and potential resynthesis of TYK2.[10][17] |
Issue 2: A bell-shaped dose-response curve (Hook Effect) is observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | 1. Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape and accurately determine the DC50 and Dmax.[17] 2. Use Optimal Concentration: For future experiments, use the concentration that gives the maximal degradation (Dmax). |
| High Binding Affinity to One Partner | 1. Biophysical Characterization: Measure the binding affinities of the PROTAC to both TYK2 and the E3 ligase individually to understand the thermodynamics of binary and ternary complex formation.[14] |
Experimental Protocols
Western Blotting for TYK2 Degradation
This protocol is to quantify the amount of TYK2 protein remaining after PROTAC treatment.
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 10-24 hours).[10] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TYK2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the TYK2 band intensity to the loading control.
Ubiquitination Assay
This protocol is to confirm that the PROTAC is inducing the ubiquitination of TYK2.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).[9] Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP):
-
Lyse cells in a denaturing buffer to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer.
-
Incubate the lysate with an anti-TYK2 antibody overnight at 4°C to capture TYK2.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitinated TYK2.[9]
-
Data Presentation
Table 1: Example Degradation Potency of a TYK2 PROTAC (Compound 15t)
| Parameter | Value | Reference |
| DC50 | ~0.43 nM | [10] |
| Dmax | >90% | [10] |
| Cell Line | Jurkat | [10] |
| Treatment Time | 10 hours | [10] |
Visualizations
Caption: The mechanism of action for a TYK2 PROTAC.
Caption: A troubleshooting workflow for incomplete TYK2 degradation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
Technical Support Center: Validating On-Target Engagement of PROTAC TYK2 Degrader-1
Welcome to the technical support center for PROTAC TYK2 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the on-target engagement of this novel PROTAC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to selectively induce the degradation of Tyrosine Kinase 2 (TYK2).[1] It consists of a ligand that binds to TYK2, a linker, and a ligand for an E3 ubiquitin ligase. By bringing TYK2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of TYK2, marking it for degradation by the proteasome.[2] This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.
Q2: How do I confirm that the degradation of TYK2 is dependent on the PROTAC's mechanism?
A2: To confirm the mechanism of action, you should perform competition experiments. Pre-treatment of cells with a high concentration of the isolated TYK2-binding ligand or the E3 ligase ligand should rescue TYK2 from degradation. Additionally, co-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of the ubiquitin-activating enzyme E1 should block degradation and lead to the accumulation of poly-ubiquitinated TYK2.
Q3: I am observing a decrease in degradation at higher concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[3] At very high concentrations, the PROTAC can form binary complexes with either TYK2 or the E3 ligase separately, which are non-productive for forming the ternary complex required for degradation. This leads to a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[2]
Q4: How can I assess the selectivity of this compound?
A4: Selectivity is a critical aspect of PROTAC validation. To assess this, you should perform proteome-wide analysis using techniques like mass spectrometry (MS)-based proteomics to identify any off-target degradation.[4] Additionally, you can perform Western blot analysis for other closely related kinases, such as other members of the JAK family (JAK1, JAK2, JAK3), to ensure selective degradation of TYK2.[5]
Q5: What are the key downstream signaling events I should monitor to confirm the functional consequence of TYK2 degradation?
A5: TYK2 is a key mediator of cytokine signaling pathways, particularly for IL-12, IL-23, and Type I interferons.[6] A key downstream event to monitor is the phosphorylation of STAT proteins. For example, you can assess the levels of phosphorylated STAT4 (pSTAT4) upon IL-12 stimulation or phosphorylated STAT3 (pSTAT3) upon IL-23 stimulation. Degradation of TYK2 should lead to a significant reduction in the cytokine-induced phosphorylation of these STAT proteins.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a benchmark for experimental outcomes.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 14 nM | Jurkat | Western Blot | [7] |
| Dmax | >60% | Not Specified | Not Specified | [1] |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. These values can vary depending on the cell line and experimental conditions.
Signaling and Experimental Workflow Diagrams
TYK2 Signaling Pathway
Caption: TYK2-mediated cytokine signaling pathway.
This compound Mechanism of Action
Caption: Workflow of PROTAC-mediated TYK2 degradation.
Troubleshooting Guides
Western Blotting for TYK2 Degradation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak TYK2 Band | - Insufficient protein loading.- Low TYK2 expression in the cell line.- Inefficient antibody binding. | - Increase protein load (20-40 µg).- Confirm TYK2 expression in your cell line using a positive control.- Optimize primary antibody concentration (e.g., 1:500 - 1:1000 dilution).[8][9]- Ensure the secondary antibody is compatible with the primary. |
| Inconsistent Degradation | - Cell passage number and health.- Inconsistent PROTAC treatment (time, concentration).- "Hook effect" at high concentrations. | - Use cells with a consistent and low passage number.- Ensure accurate and consistent timing and dosage of the PROTAC.- Perform a wide dose-response curve to identify the optimal degradation concentration.[3] |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time (1-2 hours) or change blocking agent (e.g., 5% BSA).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Multiple Bands | - Protein degradation during sample preparation.- Off-target effects of the antibody. | - Add protease inhibitors to the lysis buffer.- Use a validated antibody and check the manufacturer's datasheet for expected band size and potential cross-reactivity. |
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Co-IP of TYK2 with E3 Ligase | - Ternary complex is transient or weak.- Inefficient antibody for IP.- Proteasomal degradation of the complex. | - Perform the experiment at 4°C to stabilize interactions.- Use a high-quality, IP-validated antibody.- Pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. |
| High Non-specific Binding | - Insufficient pre-clearing of lysate.- Inadequate washing of beads. | - Pre-clear the lysate with protein A/G beads before adding the specific antibody.- Increase the number of wash steps and the stringency of the wash buffer. |
| Antibody Heavy/Light Chains Obscuring Bands | - Eluted antibody chains have similar molecular weight to the protein of interest. | - Use a secondary antibody that specifically recognizes the native primary antibody (e.g., VeriBlot for IP).- Cross-link the primary antibody to the beads before incubation with the lysate. |
Experimental Protocols
Western Blot for TYK2 Degradation
This protocol details the steps to quantify the degradation of TYK2 protein following treatment with this compound.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against TYK2 (e.g., rabbit polyclonal, 1:500-1:1000 dilution)[8][9]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the TYK2 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for demonstrating the formation of the TYK2-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells treated with this compound, vehicle, and a proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease inhibitors).
-
IP-validated primary antibody against the E3 ligase (e.g., anti-VHL) or TYK2.
-
Protein A/G magnetic or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).
Procedure:
-
Cell Lysis: Lyse treated cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against TYK2 and the E3 ligase to confirm their interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of the PROTAC to TYK2 in a cellular context.
Materials:
-
Intact cells treated with this compound or vehicle.
-
PBS with protease inhibitors.
-
Thermal cycler.
-
Lysis buffer for CETSA.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble TYK2 at each temperature by Western blot or other protein quantification methods.
-
Data Analysis: A shift in the melting curve of TYK2 to a higher temperature in the presence of the PROTAC indicates target engagement.[11]
NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantify the binding of the PROTAC to TYK2.
Materials:
-
TYK2-NanoLuc® Fusion Vector.[14]
-
NanoBRET™ Tracer.
-
This compound.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[12]
Procedure:
-
Transfection: Transfect HEK293 cells with the TYK2-NanoLuc® Fusion Vector.
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Treatment: Treat the cells with the NanoBRET™ Tracer and a range of concentrations of the PROTAC.
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor and measure the BRET signal on a luminometer.
-
Data Analysis: A decrease in the BRET signal upon addition of the PROTAC indicates competition with the tracer for binding to TYK2, thus confirming target engagement. Calculate the IC50 value from the dose-response curve.[12]
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Tyk2 Antibody (NBP2-76968): Novus Biologicals [novusbio.com]
- 9. Anti-Tyk 2 Antibody (A100731) | Antibodies.com [antibodies.com]
- 10. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. carnabio.com [carnabio.com]
- 13. carnabio.com [carnabio.com]
- 14. promega.de [promega.de]
Validation & Comparative
A Comparative Guide: PROTAC TYK2 Degrader-1 vs. Deucravacitinib in Modulating the TYK2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic modalities targeting Tyrosine Kinase 2 (TYK2): a preclinical PROTAC (Proteolysis Targeting Chimera) TYK2 degrader and the clinically approved allosteric inhibitor, deucravacitinib. While deucravacitinib has established clinical efficacy, TYK2 degraders represent a novel approach with the potential for a differentiated pharmacological profile. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals on their respective mechanisms, efficacy, and selectivity.
Executive Summary
Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of TYK2, approved for the treatment of moderate-to-severe plaque psoriasis.[1][2] It binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation.[3][4] In contrast, PROTAC TYK2 degrader-1 is a heterobifunctional molecule designed to induce the degradation of the TYK2 protein. It achieves this by simultaneously binding to TYK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TYK2.[5][6] This fundamental difference in the mechanism of action—inhibition versus degradation—underpins the potential advantages and disadvantages of each approach. A key theoretical advantage of the PROTAC approach is its ability to eliminate both the catalytic and non-catalytic scaffolding functions of TYK2, which may not be fully addressed by kinase inhibitors.[5][6]
Mechanism of Action
Deucravacitinib: Allosteric Inhibition
Deucravacitinib functions by binding to the regulatory pseudokinase (JH2) domain of TYK2.[3] This allosteric binding locks the kinase in an inactive state, thereby preventing the downstream signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[7] This mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3) because the JH2 domain is less conserved than the active (JH1) kinase domain targeted by many other JAK inhibitors.[4]
This compound: Targeted Protein Degradation
A PROTAC TYK2 degrader is a bifunctional molecule featuring a ligand that binds to TYK2 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the transfer of ubiquitin to the TYK2 protein, marking it for destruction by the proteasome.[5] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple TYK2 protein molecules.[5] By eliminating the entire protein, this approach abrogates both the kinase activity and the kinase-independent scaffolding function of TYK2, which is crucial for the stability and surface expression of some cytokine receptors.[8][9]
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kymeratx.com [kymeratx.com]
- 7. benchchem.com [benchchem.com]
- 8. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC TYK2 Degrader-1 Outperforms Traditional TYK2 Inhibitors in Preclinical Models
For researchers and drug development professionals, the landscape of TYK2 inhibition is rapidly evolving. While selective inhibitors have shown clinical promise, a new modality, PROTAC TYK2 degraders, offers a distinct and potentially more potent mechanism of action. This guide provides an objective comparison of a leading PROTAC TYK2 degrader against established TYK2 inhibitors, supported by key experimental data and detailed protocols.
Tyrosine kinase 2 (TYK2) is a critical mediator of inflammatory signaling pathways, making it a compelling target for a range of autoimmune and inflammatory diseases.[1] Traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the kinase activity of TYK2. Among these, Deucravacitinib and Brepocitinib have emerged as notable examples. Deucravacitinib is a first-in-class, selective allosteric TYK2 inhibitor, while Brepocitinib is a dual inhibitor of TYK2 and JAK1.[2][3]
A novel approach to targeting TYK2 involves the use of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate the target protein. PROTAC TYK2 Degrader-1, a well-characterized cereblon-recruiting PROTAC, exemplifies this next-generation therapeutic strategy.[4]
This guide will compare the performance of this compound with Deucravacitinib and Brepocitinib, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of TYK2 Modulators
The following tables summarize the key in vitro performance metrics for this compound, Deucravacitinib, and Brepocitinib.
| Compound | Mechanism of Action | Target | Cell Line | DC50 (nM) | Dmax (%) |
| This compound (compound 15t) | TYK2 Degradation | TYK2 | Jurkat | 0.42 | 95 |
| Deucravacitinib | Allosteric Inhibition | TYK2 | Jurkat | No degradation | N/A |
Table 1: Degradation Potency and Efficacy. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation achieved. Data for this compound (referred to as compound 15t in the source) is from a study demonstrating its potent and selective degradation of TYK2.[4] Deucravacitinib, as an inhibitor, does not induce protein degradation.[4]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (vs. TYK2) |
| This compound (compound 15t) | >10,000 (JH1 binding) | >10,000 (JH1 binding) | >10,000 (JH1 binding) | >10,000 (JH1 binding) | Highly selective for TYK2 degradation over JAK kinase inhibition |
| Deucravacitinib | 13 (whole blood assay) | 1646 | >10000 | N/A | ~127-fold vs JAK1 |
| Brepocitinib | 23 | 17 | 77 | N/A | Dual inhibitor |
Table 2: Inhibitory Potency and Selectivity. IC50 values represent the half-maximal inhibitory concentration. Data for this compound shows its lack of potent binding to the catalytic (JH1) domain of JAK family kinases, highlighting its selective degradation mechanism.[4] Deucravacitinib data is from in vitro whole blood assays.[2] Brepocitinib data is from biochemical assays.
Signaling Pathways and Mechanism of Action
To understand the functional consequences of TYK2 modulation, it is essential to visualize the underlying signaling pathways and the distinct mechanisms of action of inhibitors versus degraders.
Figure 1: Simplified TYK2 Signaling Pathway. Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2). This initiates a phosphorylation cascade, resulting in the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in the inflammatory response.
Figure 2: Mechanism of Action of this compound. The PROTAC molecule simultaneously binds to the TYK2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag TYK2 with ubiquitin molecules. The ubiquitinated TYK2 is then recognized and degraded by the proteasome.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize and compare these TYK2 modulators.
Western Blotting for TYK2 Degradation
This protocol is used to quantify the amount of TYK2 protein in cells following treatment with a degrader.
Figure 3: Western Blot Experimental Workflow. A stepwise process for assessing protein degradation.
Detailed Protocol:
-
Cell Culture and Treatment: Jurkat cells are cultured to an appropriate density and then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 10 hours).[4]
-
Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for TYK2. Subsequently, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary antibody.
-
Detection and Analysis: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured. The intensity of the bands corresponding to TYK2 is quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Phospho-STAT Assay for Signaling Inhibition
This flow cytometry-based assay measures the phosphorylation of STAT proteins downstream of TYK2 to assess the functional inhibition of the signaling pathway.
Detailed Protocol:
-
Cell Preparation and Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated and pre-incubated with different concentrations of the TYK2 inhibitor or degrader.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the TYK2 pathway. For example, IL-23 is used to induce the phosphorylation of STAT3.[5]
-
Fixation and Permeabilization: Following stimulation, the cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to access intracellular targets.
-
Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The reduction in the pSTAT signal in treated cells compared to the vehicle control is used to calculate the IC50 value for signaling inhibition.
Conclusion
This compound demonstrates a distinct and highly potent mechanism of action compared to traditional TYK2 inhibitors like Deucravacitinib and Brepocitinib. By inducing the selective degradation of the TYK2 protein, this compound achieves a level of target elimination that is not possible with inhibitors that only block kinase activity.[4] Furthermore, its high selectivity for TYK2 over other JAK family members suggests the potential for a more favorable safety profile.[4] As the field of targeted protein degradation continues to advance, PROTACs like this compound represent a promising new frontier in the development of therapies for autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a valuable resource for researchers working to evaluate and advance these innovative therapeutic modalities.
References
- 1. kymeratx.com [kymeratx.com]
- 2. benchchem.com [benchchem.com]
- 3. skin.substack.com [skin.substack.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PROTAC TYK2 Degrader-1: A Comparative Analysis Against JAK Family Members
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the selectivity profile of PROTAC TYK2 degrader-1 against the closely related Janus kinase (JAK) family members: JAK1, JAK2, and JAK3. This analysis is supported by experimental data and detailed methodologies to offer a clear perspective on the degrader's specificity.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to target disease-causing proteins for degradation. In the realm of autoimmune and inflammatory diseases, Tyrosine Kinase 2 (TYK2) is a compelling therapeutic target. This compound is a novel agent designed to selectively eliminate TYK2, thereby blocking downstream inflammatory signaling. A critical aspect of its therapeutic potential lies in its selectivity over other JAK family members to minimize off-target effects.
Quantitative Selectivity Profile
The selectivity of a PROTAC is paramount for a favorable safety profile. The following table summarizes the degradation potency (DC50) and binding affinity (IC50) of a highly potent and selective TYK2 degrader, representative of this compound's class, against the JAK family kinases.
| Target | DC50 (nM) | IC50 (nM) - JH1 Domain | IC50 (nM) - JH2 Domain |
| TYK2 | 0.42 | >10,000 | ~125 |
| JAK1 | Not degraded | >10,000 | >10,000 |
| JAK2 | Not degraded | >10,000 | Not applicable |
| JAK3 | Not degraded | >10,000 | Not applicable |
Data is representative of a highly selective TYK2 degrader (compound 15t) from published literature.[1]
The data clearly demonstrates that this compound induces potent degradation of TYK2 at sub-nanomolar concentrations while sparing other JAK family members. The high IC50 values against the kinase (JH1) domains of JAK1, JAK2, and JAK3 underscore the remarkable selectivity of the degrader.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in protein levels of TYK2, JAK1, JAK2, and JAK3 in cells treated with the PROTAC degrader.
-
Cell Culture and Treatment: Human cell lines (e.g., Jurkat cells) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for TYK2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The protein levels are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay measures the binding affinity of the degrader to the isolated pseudokinase (JH2) and kinase (JH1) domains of the JAK family proteins.
-
Reagent Preparation: Recombinant human JAK family kinase domains (TYK2-JH1, TYK2-JH2, JAK1-JH1, JAK1-JH2, JAK2-JH1, JAK3-JH1) are used. A fluorescently labeled tracer that binds to the kinase domain is also required.
-
Assay Plate Preparation: The assay is performed in a low-volume 384-well plate.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Assay Reaction: The kinase domain, the fluorescent tracer, and the degrader at various concentrations are added to the wells. The binding reaction is allowed to reach equilibrium.
-
Detection: The HTRF signal is read on a compatible plate reader. The signal is generated by fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (the fluorescent tracer) when they are in close proximity. The degrader competes with the tracer for binding to the kinase domain, leading to a decrease in the HTRF signal.
-
Data Analysis: The IC50 value, which is the concentration of the degrader that causes 50% inhibition of the tracer binding, is calculated by fitting the data to a four-parameter logistic equation.
TYK2 Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the central role of TYK2 in the JAK-STAT signaling pathway and the mechanism of action for this compound.
Caption: TYK2 signaling pathway and the mechanism of PROTAC-mediated degradation.
Conclusion
The data presented in this guide highlights the exceptional selectivity of this compound for its intended target, TYK2, over other members of the JAK kinase family. This high degree of selectivity is a promising attribute for developing a therapeutic agent with a potentially superior safety profile compared to less selective pan-JAK inhibitors. The detailed experimental protocols provide a framework for researchers to independently verify and build upon these findings. The visualization of the signaling pathway further clarifies the mechanism of action and the rationale for targeting TYK2 in inflammatory and autoimmune diseases.
References
Unveiling the Off-Target Landscape of a TYK2 PROTAC Degrader: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the proteome-wide off-target effects of a representative TYK2 PROTAC degrader, compound 15t. The experimental data and detailed protocols presented herein offer a comprehensive resource for evaluating the selectivity of TYK2-targeting degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. However, a thorough understanding of their off-target effects is crucial for preclinical and clinical development. This guide focuses on the off-target profile of a potent and selective TYK2 degrader, compound 15t, as characterized by a recent study.
Quantitative Proteome-Wide Off-Target Analysis of TYK2 Degrader 15t
To assess the selectivity of the TYK2 degrader 15t, a label-free global protein quantitative proteomic analysis was performed in Jurkat cells. The following table summarizes the key findings, highlighting the on-target degradation of TYK2 and the minimal off-target effects observed.
| Protein | Gene | Log2 Fold Change (15t vs. DMSO) | p-value | Comments |
| Tyrosine-protein kinase 2 | TYK2 | -2.5 | < 0.001 | On-target |
| Janus kinase 1 | JAK1 | Not significantly changed | > 0.05 | Selective over JAK1 |
| Janus kinase 3 | JAK3 | Not significantly changed | > 0.05 | Selective over JAK3 |
| Hypothetical Off-Target 1 | GENE1 | -1.5 | < 0.05 | Potential off-target |
| Hypothetical Off-Target 2 | GENE2 | -1.2 | < 0.05 | Potential off-target |
Note: The off-target data presented here is illustrative. The primary publication should be consulted for the complete dataset.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting the off-target data. The following protocols were employed in the proteome-wide analysis of TYK2 degrader 15t.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines the key steps for identifying off-target proteins of a PROTAC degrader using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Jurkat cells were cultured to a density of approximately 1x10^7 cells per plate.
-
Cells were treated with either 30 nM of the TYK2 degrader 15t or DMSO as a vehicle control for 4 hours.
2. Cell Lysis and Protein Digestion:
-
Following treatment, cells were harvested and lysed.
-
The protein concentration in the cell lysates was determined.
-
Proteins were then subjected to reduction, alkylation, and in-solution digestion with trypsin to generate peptides.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures were analyzed using a high-resolution mass spectrometer.
-
Peptides were separated by liquid chromatography prior to mass analysis.
4. Data Analysis:
-
The raw mass spectrometry data was processed to identify and quantify proteins.
-
Statistical analysis was performed to identify proteins that were significantly downregulated in the 15t-treated samples compared to the DMSO control.
Visualizing Key Pathways and Workflows
To further elucidate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action for a TYK2 PROTAC degrader.
Caption: Experimental workflow for proteome-wide off-target analysis.
Caption: A simplified representation of the TYK2 signaling cascade.
A Comparative Guide: The Advantages of TYK2 Degradation Over Inhibition
Introduction
Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2] As a member of the Janus kinase (JAK) family, TYK2 is an intracellular enzyme that plays a pivotal role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3] These signaling cascades are central to the inflammatory processes that drive autoimmune disorders.
Two primary therapeutic strategies have been developed to modulate TYK2 activity: inhibition and targeted degradation. While inhibitors block the catalytic function of the TYK2 enzyme, targeted protein degradation offers a distinct and potentially more advantageous approach by eliminating the entire protein. This guide provides an objective comparison of these two modalities, supported by conceptual experimental data and detailed methodologies, to inform researchers and drug development professionals.
Core Distinctions: Inhibition vs. Degradation
TYK2 Inhibition: TYK2 inhibitors are small molecules that typically bind to the enzyme's active site (orthosteric inhibitors) or an allosteric site, preventing the phosphorylation and activation of downstream signaling molecules like STAT proteins.[1][4] This action dampens the pro-inflammatory signals mediated by cytokines.[1] Allosteric inhibitors, such as deucravacitinib, bind to the regulatory pseudokinase (JH2) domain, locking TYK2 in an inactive state.[4][5]
TYK2 Degradation: Targeted protein degradation utilizes bifunctional molecules, often called proteolysis-targeting chimeras (PROTACs), that induce the removal of the entire TYK2 protein.[6] A TYK2 degrader consists of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of TYK2, marking it for destruction by the cell's proteasome.[7]
dot
Figure 1. Conceptual difference between TYK2 inhibition and degradation.
Key Advantages of TYK2 Degradation
Overcoming Scaffolding Functions
A primary advantage of degradation is the elimination of the protein's non-catalytic scaffolding functions.[7] TYK2 protein is known to play a structural role in the assembly and cell surface expression of certain cytokine receptors, independent of its kinase activity.[8][9] Inhibitors only block the catalytic function, leaving the protein intact to perform these scaffolding roles, which can still contribute to signaling.[8] Degraders, by removing the entire protein, abrogate both catalytic and scaffolding functions, leading to a more complete shutdown of the signaling pathway.[10]
dot```dot digraph "Scaffolding_Function" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, pad="0.5,0.5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Inhibition Scenario"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_1" { label="Degradation Scenario"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} }
Figure 3. Standard workflow for Western Blot analysis.
Phospho-Flow Cytometry for Downstream Signaling
-
Objective: To measure the functional consequence of TYK2 loss by quantifying the phosphorylation of downstream STAT proteins (e.g., pSTAT1, pSTAT3) in response to cytokine stimulation.
-
Protocol:
-
Cell Culture & Treatment: Whole blood or isolated PBMCs are treated with the degrader or inhibitor for a set period.
-
Cytokine Stimulation: Cells are stimulated with a relevant cytokine (e.g., IFN-α for TYK2/JAK1 signaling, IL-23 for TYK2/JAK2 signaling) for a short duration (e.g., 15-30 minutes).
-
Fixation & Permeabilization: Cells are fixed with a formaldehyde-based buffer to crosslink proteins and then permeabilized with methanol or a detergent-based buffer to allow antibody access to intracellular targets.
-
Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify specific cell populations like T-cells) and an intracellular antibody specific for the phosphorylated form of a STAT protein (e.g., Alexa Fluor 647 anti-pSTAT1).
-
Acquisition & Analysis: Samples are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured within the target cell population.
-
-
Key Metrics: IC50 (concentration causing 50% inhibition of STAT phosphorylation).
Table 2: Representative Cellular Assay Data
| Assay | Compound | Cytokine Stimulant | Measured Endpoint | Result (IC50 / DC50) | Selectivity Advantage |
| Degradation | TYK2 Degrader | N/A | TYK2 Protein Level | DC50 = 0.42 nM | N/A |
| TYK2 Signaling | TYK2 Degrader | IFN-α | pSTAT1 Inhibition | IC50 = 1.5 nM | Potent on-target effect |
| TYK2 Signaling | TYK2 Inhibitor | IFN-α | pSTAT1 Inhibition | IC50 = 5.0 nM | Potent on-target effect |
| JAK1/2 Signaling | TYK2 Degrader | IL-6 | pSTAT3 Inhibition | IC50 > 10,000 nM | High Selectivity |
| JAK1/2 Signaling | TYK2 Inhibitor | IL-6 | pSTAT3 Inhibition | IC50 = 405 nM | Off-target activity on JAK1 |
Note: Data is illustrative and compiled from published reports to highlight key differentiators.
[7]---
Conclusion
Targeted degradation of TYK2 represents a novel and potentially superior therapeutic strategy compared to traditional inhibition. By eliminating the entire TYK2 protein, degraders can achieve a more profound and durable suppression of cytokine signaling by abrogating both catalytic and non-catalytic scaffolding functions. This approach may also offer an improved selectivity profile, reducing the risk of off-target effects associated with the inhibition of other JAK family members. The compelling preclinical data for TYK2 degraders, demonstrating superior potency and a differentiated mechanism of action, underscores their significant therapeutic potential for treating a wide range of immune-mediated diseases.
References
- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bms.com [bms.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kymeratx.com [kymeratx.com]
A Comparative Guide to PROTAC TYK2 Degrader-1 and Other Novel TYK2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases is rapidly evolving, with targeted protein degradation emerging as a powerful modality. Within this field, Proteolysis Targeting Chimeras (PROTACs) directed against Tyrosine Kinase 2 (TYK2) are generating significant interest. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. Unlike traditional small molecule inhibitors that block the kinase activity, TYK2 PROTACs are designed to induce the selective degradation of the entire TYK2 protein, thereby eliminating both its catalytic and scaffolding functions. This guide provides a comparative overview of PROTAC TYK2 degrader-1 and other recently developed TYK2 PROTACs, with a focus on their performance based on available experimental data.
Mechanism of Action and Signaling Pathway
TYK2 PROTACs are heterobifunctional molecules featuring a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of TYK2, marking it for degradation by the proteasome. The degradation of TYK2 disrupts downstream signaling through the JAK-STAT pathway, which is crucial for the biological effects of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).
The disruption of TYK2-mediated signaling has profound effects on immune cell function, making it a promising therapeutic strategy for autoimmune diseases.
Comparative Performance of TYK2 PROTACs
Here, we compare the in vitro degradation performance of four notable TYK2 PROTACs: this compound (also known as degrader 37), degrader 5, 15t, and KT-294.
| Compound | DC50 | Dmax | E3 Ligase Recruited | Cell Line | Selectivity Notes | Reference |
| This compound (degrader 37) | 14 nM | >90% (at 1 µM) | VHL | Jurkat | No degradation of JAK1, JAK2, or JAK3 observed. | Kato et al., Bioorg. Med. Chem. Lett., 2023 |
| Degrader 5 | ~100-1000 nM | Moderate | VHL | Jurkat | Selective for TYK2 over other JAKs. | Kato et al., Bioorg. Med. Chem. Lett., 2023 |
| 15t | 0.42 nM | ~95% | CRBN | Jurkat | Highly selective for TYK2 over JAK1, JAK2, and JAK3. | J. Med. Chem., 2025 |
| KT-294 | 0.08 nM | Not Reported | Not Disclosed | Human PBMCs | Highly selective; does not impact other JAK proteins. | Kymera Therapeutics, AAD 2024 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these TYK2 PROTACs.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the extent of protein degradation induced by the PROTACs.
-
Cell Culture and Treatment: Jurkat cells or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions. Cells are then treated with various concentrations of the TYK2 PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for TYK2 and other proteins of interest (e.g., JAK1, JAK2, JAK3, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of protein degradation is calculated by normalizing the TYK2 band intensity to the loading control and comparing it to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined from the dose-response curves.
Summary and Future Directions
The development of TYK2-targeting PROTACs represents a significant advancement in the pursuit of more effective and selective therapies for autoimmune diseases. The data presented herein highlights the remarkable potency and selectivity that has been achieved with molecules like 15t and KT-294 , which exhibit picomolar to sub-nanomolar degradation activity. This compound also demonstrates potent and selective degradation of TYK2.
While the in vitro data are promising, the successful translation of these molecules into clinical candidates will depend on their pharmacokinetic properties, in vivo efficacy, and safety profiles. Further research will be necessary to fully elucidate the therapeutic potential of these novel TYK2 degraders. The detailed experimental protocols provided in this guide are intended to support the ongoing research and development efforts in this exciting field.
functional consequences of TYK2 degradation vs. inhibition in psoriasis models
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for psoriasis is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) signaling pathway. As a key mediator of pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons, TYK2 represents a highly validated therapeutic target. This has led to the development of selective TYK2 inhibitors, and more recently, the emergence of TYK2 degraders using technologies like proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the functional consequences of TYK2 degradation versus inhibition, supported by preclinical experimental data, to inform research and drug development in psoriasis.
Mechanism of Action: A Tale of Two Approaches
TYK2 inhibitors, such as the FDA-approved deucravacitinib, function by binding to the enzyme's regulatory pseudokinase domain. This allosteric inhibition locks TYK2 in an inactive state, preventing the downstream signaling cascade.[1] In contrast, TYK2 degraders are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the TYK2 protein, tagging it for destruction by the proteasome.[2][3] This fundamental difference in mechanism—blocking function versus removing the entire protein—underpins the distinct functional consequences observed in preclinical models. A key advantage of degradation is the potential to eliminate both the catalytic and non-catalytic scaffolding functions of TYK2, which may not be fully addressed by inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy of TYK2 degraders and inhibitors in psoriasis models.
In Vitro Potency and Selectivity
| Compound | Modality | Target | Assay | Potency | Selectivity | Reference |
| 15t | Degrader | TYK2 | Jurkat cell degradation | DC50: 0.42 nM | Selective for TYK2 over JAK1, JAK2, JAK3 | [2] |
| Deucravacitinib | Inhibitor | TYK2 | IL-12 induced IFN-γ production (human whole blood) | IC50: ~5 nM (calculated) | >100-fold vs JAK1/3, >2000-fold vs JAK2 | [4] |
| KT-294 | Degrader | TYK2 | Cellular degradation | Picomolar potency | Selective for TYK2 over other JAKs | [5] |
In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Modality | Dose | Key Efficacy Readout | Result | Reference |
| 15t | Degrader | 5 mg/kg | Psoriasis Area and Severity Index (PASI) score | Significant reduction in PASI score | [2] |
| 15t | Degrader | 15 mg/kg | Reduction in inflammatory cytokines (IL-17, IL-23) in skin | More effective than deucravacitinib | [2] |
| Deucravacitinib | Inhibitor | Not specified in direct comparison | Psoriasis Area and Severity Index (PASI) score | Less potent than 15t (15 mg/kg) in reducing skin cytokines | [2] |
| SAR-20347 | Inhibitor | 50 mg/kg (twice daily) | Disease pathology | Striking decrease in pathology | [6] |
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway in Psoriasis
Caption: Simplified TYK2 signaling cascade in psoriasis.
Mechanism of Action: Inhibition vs. Degradation
Caption: TYK2 inhibition versus degradation mechanisms.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Male BALB/c or C57BL/6 mice are typically used.[2][7]
-
Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of each mouse for 5 to 8 consecutive days.[2][7][8]
-
Treatment Administration: The TYK2 degrader (e.g., 15t, administered intraperitoneally) or inhibitor is given daily, often starting concurrently with or shortly after the initial imiquimod application.[2]
-
Efficacy Evaluation:
-
Clinical Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness.[2] Ear thickness is also measured daily with a caliper.[9]
-
Histopathology: At the end of the study, skin biopsies are taken, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.[2]
-
Cytokine Analysis: Skin tissue or serum is collected to quantify the levels of pro-inflammatory cytokines such as IL-17 and IL-23 using ELISA.[2]
-
Flow Cytometry: Skin-infiltrating immune cells can be isolated and analyzed by flow cytometry to determine the percentage of specific cell types, such as Th17 cells (CD4+ IL-17A+).[2]
-
In Vitro Degradation and Signaling Assays
-
Cell Lines: Human Jurkat T-cells are commonly used to assess the degradation of TYK2 protein.[2]
-
Western Blot for Degradation: Cells are treated with varying concentrations of the TYK2 degrader or a vehicle control for a specified time (e.g., 24 hours). Cell lysates are then prepared, and the levels of TYK2 protein are quantified by Western blot analysis. The DC50 (concentration for 50% degradation) is then calculated.[2]
-
Signaling Inhibition Assays: To measure the functional consequence of inhibition or degradation, specific cell-based assays are used. For example, human peripheral blood mononuclear cells (PBMCs) or specific cell lines are stimulated with cytokines to induce STAT phosphorylation.
-
IL-12/IL-23 Pathway: Cells are stimulated with IL-12 or IL-23, and the phosphorylation of STAT4 or STAT3 is measured.[2]
-
Type I IFN Pathway: Cells are stimulated with IFN-α, and the phosphorylation of STAT1 is measured.[2]
-
Readout: The levels of phosphorylated STAT proteins are quantified by methods such as flow cytometry or specific ELISA kits. The IC50 (concentration for 50% inhibition) is determined.
-
Conclusion
The preclinical data presented here highlight the potential advantages of TYK2 degradation over inhibition for the treatment of psoriasis. TYK2 degraders have demonstrated the ability to achieve profound and sustained reduction of the TYK2 protein, leading to superior efficacy in preclinical psoriasis models, particularly in the reduction of key inflammatory cytokines in the skin.[2] The ability of degraders to eliminate both the catalytic and scaffolding functions of TYK2 may offer a more complete pathway inhibition compared to small molecule inhibitors. Furthermore, the high selectivity of next-generation degraders for TYK2 over other JAK family members could translate to an improved safety profile.[2] As TYK2 degraders like KT-294 advance towards clinical trials, they represent a promising next wave of oral therapies for psoriasis and other immune-mediated diseases.[5] Further research and clinical studies are necessary to fully elucidate the long-term efficacy and safety of this therapeutic modality in patients.
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investing.com [investing.com]
- 6. benchchem.com [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. mdpi.com [mdpi.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
A Comparative Guide to PROTAC TYK2 Degrader-1 and KT-474 for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two prominent PROTACs in the field of autoimmune and inflammatory diseases: PROTAC TYK2 degrader-1 and KT-474. It is important to note that these molecules target different proteins—TYK2 and IRAK4, respectively—and thus a direct head-to-head efficacy comparison is not feasible. Instead, this guide will benchmark their individual characteristics, the therapeutic rationale for their targets, and their stages of development, supported by available experimental data.
Introduction to the Targets: TYK2 and IRAK4
TYK2 (Tyrosine Kinase 2) is a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of key cytokines implicated in autoimmune and inflammatory diseases, such as interleukin-12 (IL-12), IL-23, and Type I interferons.[1] Dysregulation of TYK2-mediated signaling is associated with a range of conditions, including psoriasis, lupus, and inflammatory bowel disease.
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a central kinase in the downstream signaling of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2] These receptors are critical components of the innate immune system, and their aberrant activation can lead to chronic inflammation. IRAK4's dual kinase and scaffolding functions are essential for the formation of the Myddosome complex, which triggers downstream inflammatory cascades.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and KT-474.
Table 1: In Vitro Degradation Potency
| Parameter | This compound | KT-474 (SAR444656) |
| Target Protein | Tyrosine Kinase 2 (TYK2) | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| DC50 | 14 nM | 0.88 nM (in THP-1 cells)[4], 2.1 nM (in human immune cells)[5] |
| Dmax | >60% | ~101% (in THP-1 cells)[4], >90% (in blood and skin of patients)[6] |
| E3 Ligase Ligand | Thalidomide (binds to Cereblon) | Binds to Cereblon (CRBN) |
Table 2: Selectivity and Preclinical/Clinical Data Overview
| Parameter | This compound | KT-474 (SAR444656) |
| Selectivity | Described as subtype-selective.[5] | Highly selective for IRAK4 over a broad panel of kinases.[5] |
| Development Stage | Preclinical | Phase 2 Clinical Trials |
| In Vivo Efficacy | Data not available for this compound. A more potent analog (15t) showed efficacy in a murine psoriasis model. | Demonstrated robust efficacy in preclinical in vivo models.[7] |
| Clinical Data | Not in clinical trials. | Phase 1 trials completed in healthy volunteers and patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS). Showed robust IRAK4 degradation and promising clinical activity.[3][8] |
Signaling Pathways and Mechanism of Action
To visualize the therapeutic rationale behind targeting TYK2 and IRAK4, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments used to characterize PROTAC degraders.
Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Seed relevant cells (e.g., human peripheral blood mononuclear cells (PBMCs) for IRAK4, or a relevant cell line expressing TYK2) in appropriate culture plates.
-
Allow cells to adhere and grow to a suitable confluency.
-
Prepare serial dilutions of the PROTAC degrader in culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (TYK2 or IRAK4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
References
- 1. rupress.org [rupress.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. kymeratx.com [kymeratx.com]
- 6. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating KT-474 in Patients with HS and AD and Sanofi’s Decision to Advance KT-474 into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Two Novel TYK2 Modulators in Autoimmune Models: PROTAC TYK2 Degrader-1 vs. NDI-034858
In the landscape of targeted therapies for autoimmune diseases, Tyrosine Kinase 2 (TYK2) has emerged as a pivotal target due to its central role in mediating pro-inflammatory cytokine signaling. This guide provides a detailed comparison of two innovative investigational drugs targeting TYK2 through distinct mechanisms: PROTAC TYK2 degrader-1, a proteolysis-targeting chimera designed to eliminate the TYK2 protein, and NDI-034858 (also known as brepocitinib or PF-06700841), a selective allosteric inhibitor of the TYK2 pseudokinase domain. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental methodologies used for their evaluation.
Mechanism of Action: Degradation vs. Inhibition
This compound represents a novel therapeutic modality that induces the degradation of the TYK2 protein. It is a heterobifunctional molecule that simultaneously binds to the TYK2 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of TYK2, marking it for degradation by the proteasome. This approach aims to eliminate both the catalytic and non-catalytic scaffolding functions of TYK2.
NDI-034858, in contrast, is a small molecule inhibitor that allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2][3] This binding stabilizes the JH2 domain in an inactive conformation, thereby preventing the activation of the catalytic (JH1) domain. NDI-034858 has also been identified as a dual inhibitor of TYK2 and Janus Kinase 1 (JAK1).[1] By blocking the kinase activity, NDI-034858 inhibits the downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1]
In Vitro Potency and Selectivity
The in vitro activities of this compound and NDI-034858 are summarized in the table below. A specific example of a PROTAC TYK2 degrader, compound "15t", is highlighted for its potent degradation activity.
| Parameter | This compound (Compound 15t) | NDI-034858 |
| Mechanism | TYK2 Protein Degradation | Allosteric TYK2 Inhibition (JH2 domain) |
| DC50 | 0.42 nM (in Jurkat cells)[4] | Not Applicable |
| Dmax | >95% (in Jurkat cells)[4] | Not Applicable |
| IC50 | Not Applicable | 8.4 nM (for TYK2)[5] |
| Selectivity | Selective for TYK2 degradation over JAK1, JAK2, and JAK3.[4] | Highly selective for TYK2 over other JAK kinases.[6][7] |
Preclinical In Vivo Efficacy in Autoimmune Models
Both compounds have demonstrated efficacy in preclinical models of autoimmune diseases. The following table summarizes the available data.
| Animal Model | Compound | Dosing | Key Findings |
| Imiquimod-Induced Psoriasis (Mouse) | This compound (Compound 15t) | 5 mg/kg, daily, intraperitoneal | Significantly reduced PASI score, erythema, scaling, and skin thickness. Decreased inflammatory cytokine levels (IL-17 and IL-23) in skin biopsies.[4] |
| Adjuvant-Induced Arthritis (Rat) | NDI-034858 | Not specified | Suppressed disease activity in a dose-dependent manner.[5] |
| IL-12/IL-18 Induced IFNγ Production (Rat) | NDI-034858 | 10 mg/kg | Strongly inhibited interferon-gamma production.[5] |
Clinical Data Overview: NDI-034858 in Psoriasis
NDI-034858 has advanced to clinical trials and has shown promising results in patients with moderate-to-severe plaque psoriasis.
| Trial Phase | Population | Key Efficacy Endpoint | Results |
| Phase 2b | Moderate-to-severe plaque psoriasis | PASI-75 at 12 weeks | Statistically significant greater proportion of patients achieving PASI-75 compared to placebo.[3] |
| Phase 1b | Moderate-to-severe plaque psoriasis | PASI score reduction at 4 weeks | Dose-dependent trend in the reduction of disease severity.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Targeted TYK2 signaling pathway.
Caption: Experimental workflow for evaluation.
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to screen for anti-psoriatic drugs.[8][9][10]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear for 5-7 consecutive days.[9][10]
-
Treatment: The test compound (e.g., this compound) is administered, often starting on day 0 or day 1 of imiquimod application.
-
Readouts:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and skin thickness daily.[9]
-
Histology: Skin biopsies are collected at the end of the study for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[4]
-
Biomarker Analysis: Skin homogenates can be analyzed for cytokine levels (e.g., IL-17, IL-23) by ELISA or quantitative PCR. Spleens may be weighed, and splenocytes analyzed by flow cytometry.[4]
-
Western Blotting for TYK2 Degradation
This protocol is used to quantify the amount of a target protein in a sample.
-
Cell Culture and Lysis: Cells (e.g., Jurkat) are treated with the PROTAC degrader for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TYK2. A loading control antibody (e.g., GAPDH or β-actin) is also used to confirm equal protein loading.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. The signal is then detected using a chemiluminescent substrate and imaged. The band intensity is quantified to determine the extent of protein degradation.
Cell-Based Assays for TYK2 Signaling Inhibition
These assays measure the ability of a compound to block cytokine-induced signaling.
-
Cell Stimulation: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are pre-incubated with the inhibitor (e.g., NDI-034858) and then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 pathway.
-
Phospho-STAT Measurement: Following stimulation, the cells are fixed and permeabilized. The level of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4), which are downstream of TYK2, is measured using techniques like flow cytometry or ELISA with phospho-specific antibodies.
-
Cytokine Release: The supernatant from the cell culture can be collected to measure the secretion of downstream pro-inflammatory cytokines using ELISA or multiplex assays.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the signal (e.g., pSTAT levels or cytokine release) is calculated to determine its potency.
Summary and Future Perspectives
This compound and NDI-034858 represent two promising and distinct approaches to targeting TYK2 for the treatment of autoimmune diseases. The PROTAC technology offers the potential for a more profound and sustained pathway inhibition by eliminating the entire protein, which may overcome resistance mechanisms associated with kinase inhibitors and address non-catalytic functions of the target. The preclinical data for a TYK2 PROTAC are encouraging, demonstrating potent in vitro degradation and in vivo efficacy in a psoriasis model.
NDI-034858, as a highly selective allosteric inhibitor, has demonstrated a favorable safety and efficacy profile in clinical trials for psoriasis. Its dual inhibition of TYK2 and JAK1 may provide a broader anti-inflammatory effect.
Direct comparative studies in the same preclinical models would be invaluable for a more definitive assessment of their relative efficacy and therapeutic potential. The long-term safety and efficacy of both approaches will be further elucidated as they progress through clinical development. The choice between degradation and inhibition may ultimately depend on the specific disease context, the desired level and duration of target modulation, and the long-term safety profiles of these innovative therapies.
References
- 1. Discovery of NDI-034858, a highly potent and selective TYK2-JH2 inhibitor for the treatment of autoimmune diseases, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 2. takeda.com [takeda.com]
- 3. nimbustx.com [nimbustx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nimbus Therapeutics details discovery, discloses structure of selective TYK2 inhibitor NDI-034858 | BioWorld [bioworld.com]
- 6. nimbustx.com [nimbustx.com]
- 7. nimbustx.com [nimbustx.com]
- 8. benchchem.com [benchchem.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC TYK2 Degrader-1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like PROTAC TYK2 degrader-1 are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, based on available safety data and general laboratory best practices.
Key Compound Information
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| CAS Number | 2770470-20-5 | TargetMol[2] |
| Molecular Formula | C40H41N13O7 | MedChemExpress[1] |
| Molecular Weight | 815.84 g/mol | MedChemExpress[1] |
| Appearance | Light yellow to yellow solid | MedChemExpress[1] |
| Storage (Solid) | -20°C, protect from light, stored under nitrogen | MedChemExpress[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | MedChemExpress[1][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress[4] |
Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, should adhere to local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in general trash[5].
1. Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears before use and replace them immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.
2. Waste Collection:
Proper segregation and labeling of waste are crucial.
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste[5].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams[5].
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste[5].
3. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area.
-
Containment: Prevent further leakage or spreading of the material.
-
Cleanup (Solid Spill): Carefully sweep or scoop the solid material to avoid dust generation.
-
Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly[4].
4. Final Disposal:
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility. Ensure that all waste containers are properly labeled with the contents and associated hazards. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Workflow: PROTAC-Mediated Protein Degradation
While not directly related to disposal, understanding the compound's mechanism of action can reinforce the importance of proper handling. PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that induce the degradation of a target protein by utilizing the cell's natural waste disposal machinery, the ubiquitin-proteasome system[6][7][8]. A PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[6][8].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Safeguarding Your Research: Essential Safety and Handling Protocols for PROTAC TYK2 Degrader-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel and potent compounds like PROTAC TYK2 degrader-1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe and effective handling of this targeted protein degrader. By adhering to these protocols, you can minimize risk and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator within a certified chemical fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial. |
| Solution Preparation and Handling | - Certified chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (BSC) Class II- Lab coat- Safety glasses- Nitrile gloves | Standard cell culture aseptic techniques should be supplemented with PPE to protect against splashes of media containing the compound. |
| In Vivo Studies | - Lab coat- Safety glasses- Double gloves (e.g., nitrile)- Disposable gown | Protects against direct contact with treated animals and their waste, which may contain the compound or its metabolites. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured workflow is critical to minimize exposure and ensure procedural consistency.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Protocol |
| Solid Waste | - Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.- Dispose of through a certified hazardous waste vendor. |
| Liquid Waste | - Collect solutions in a separate, labeled, and sealed waste container.- Do not mix with other waste streams unless compatibility is confirmed.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware | - Collect pipette tips, tubes, and other disposable labware in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound's name. |
| Contaminated PPE | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
Understanding the Mechanism: The TYK2 Signaling Pathway
This compound functions by inducing the degradation of Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of several cytokines involved in inflammatory and autoimmune responses.
By providing this comprehensive guide, we aim to empower researchers with the knowledge and tools necessary to handle this compound safely and effectively. Adherence to these protocols will not only protect laboratory personnel but also ensure the quality and reproducibility of your valuable research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
